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  • Product: N-Ethyl-2-nitro-N-phenylbenzenesulphonamide
  • CAS: 81-09-4

Core Science & Biosynthesis

Foundational

The Dual-Faceted Mechanism of N-Aryl-N-Alkyl-2-Nitrobenzenesulfonamides in Modern Organic Synthesis

A Senior Application Scientist's Guide to a Powerful Synthetic Tool In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Powerful Synthetic Tool

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the arsenal available to the synthetic chemist, the 2-nitrobenzenesulfonyl (nosyl) group has emerged as a particularly versatile tool for the protection and subsequent functionalization of primary and secondary amines. This guide provides an in-depth exploration of the mechanism of action of N-aryl-N-alkyl-2-nitrobenzenesulfonamides, with a focus on N-Ethyl-2-nitro-N-phenylbenzenesulphonamide as a representative example. We will delve into the dual nature of the nosyl group, which not only serves as a robust protecting group but also as a potent activating group for a variety of synthetic transformations, most notably the Fukuyama-Mitsunobu reaction. The core of this guide will be a detailed examination of the elegant deprotection mechanism, which proceeds under mild conditions via a nucleophilic aromatic substitution pathway.

The Dichotomous Nature of the 2-Nitrobenzenesulfonyl (Nosyl) Group

The utility of the 2-nitrobenzenesulfonyl group stems from its unique electronic properties. The strong electron-withdrawing nature of the ortho-nitro group imparts two crucial characteristics to the sulfonamide moiety: it enhances the acidity of the N-H proton of a protected primary amine, and it renders the aromatic ring susceptible to nucleophilic attack, which is the key to its facile removal.

Part A: Amine Protection and Activation for Alkylation

The protection of a primary amine with 2-nitrobenzenesulfonyl chloride typically proceeds under basic conditions to afford the corresponding N-alkyl-2-nitrobenzenesulfonamide. The resulting sulfonamide is stable to a wide range of reaction conditions. More importantly, the electron-withdrawing nitro group significantly increases the acidity of the remaining proton on the nitrogen atom, making it readily removable by a mild base. This deprotonation generates a highly nucleophilic sulfonamide anion that can participate in various alkylation reactions.

One of the most powerful applications of this activation is the Fukuyama-Mitsunobu reaction [1][2][3]. This reaction allows for the alkylation of the nosyl-protected amine with a primary or secondary alcohol under mild, neutral conditions. The reaction is initiated by the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[4][5]. The resulting alkoxyphosphonium salt is then susceptible to an SN2 displacement by the nosyl-sulfonamide anion, leading to the formation of the desired N,N-disubstituted sulfonamide with inversion of configuration at the alcohol's stereocenter[5].

Fukuyama_Mitsunobu cluster_activation Activation of Alcohol cluster_alkylation SN2 Displacement ROH R-OH (Alcohol) Alkoxyphosphonium {R-O-⁺PPh₃} (Alkoxyphosphonium salt) ROH->Alkoxyphosphonium + PPh₃, DEAD PPh3 PPh₃ PPh3->Alkoxyphosphonium DEAD DEAD DEAD->Alkoxyphosphonium Product Ns-NR'R (N,N-disubstituted sulfonamide) Alkoxyphosphonium->Product SN2 Attack NosylAmine Ns-NHR' (Nosyl-protected amine) NosylAnion {Ns-⁻NR'} (Sulfonamide anion) NosylAmine->NosylAnion + Base NosylAnion->Product caption Fukuyama-Mitsunobu Reaction Workflow Deprotection_Mechanism NosylAmide Ns-NR'R (N-Ethyl-2-nitro-N-phenylbenzenesulphonamide) Meisenheimer Meisenheimer Complex (Key Intermediate) NosylAmide->Meisenheimer + PhS⁻ Thiolate PhS⁻ (Thiophenolate) Thiolate->Meisenheimer Amine HNR'R (Free Secondary Amine) Meisenheimer->Amine Collapse & Protonation Byproducts Ph-S-S-Ph + SO₂ Meisenheimer->Byproducts caption Deprotection of the Nosyl Group

Caption: Mechanism of nosyl group deprotection via a Meisenheimer intermediate.

Experimental Protocols and Data

The following protocols are representative examples of the application of N-aryl-N-alkyl-2-nitrobenzenesulfonamides in organic synthesis.

Protocol 1: Fukuyama-Mitsunobu Alkylation of N-Phenyl-2-nitrobenzenesulfonamide with Ethanol

Materials:

  • N-Phenyl-2-nitrobenzenesulfonamide (1.0 eq)

  • Ethanol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of N-Phenyl-2-nitrobenzenesulfonamide and ethanol in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine.

  • Slowly add DIAD to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Ethyl-2-nitro-N-phenylbenzenesulphonamide.

Protocol 2: Deprotection of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide

Materials:

  • N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide in acetonitrile, add potassium carbonate and thiophenol.

  • Heat the reaction mixture to 50 °C and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-ethylaniline. [1][6]

Comparative Deprotection Conditions

The deprotection of nosyl amides can be achieved under various conditions, allowing for optimization based on the substrate's functional group tolerance.

Thiol ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃CH₃CN501-285-95
ThiophenolCs₂CO₃DMFRoom Temp2-490-98
2-MercaptoethanolDBUCH₂Cl₂Room Temp3-680-90
Thioglycolic acidEt₃NTHFRoom Temp2-588-96

Conclusion

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide, as a representative of the broader class of nosyl-protected amines, exemplifies a sophisticated and powerful tool in the arsenal of the modern organic chemist. Its mechanism of action is a testament to the power of harnessing electronic effects to achieve both robust protection and mild, selective deprotection. The ability of the 2-nitrobenzenesulfonyl group to act as both a protecting and an activating moiety, particularly in the context of the Fukuyama-Mitsunobu reaction, allows for the efficient construction of complex nitrogen-containing molecules. The mild conditions required for the removal of the nosyl group, proceeding through a well-defined Meisenheimer intermediate, ensure compatibility with a wide array of sensitive functional groups, making it an invaluable strategy in the synthesis of pharmaceuticals and other high-value chemical entities.

References

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • N-ethyl-2-nitro-N-phenylbenzenesulphonamide — Chemical Substance Information. NextSDS. [Link]

  • Fukuyama Amine Synthesis. Chem-Station Int. Ed. [Link]

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett. [Link]

  • The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry. [Link]

  • 2-Nitrobenzenesulfonylhydrazide (NBSH). Organic Chemistry Portal. [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition. [Link]

  • N,N-dichloro-2-nitrobenzenesulfonamide as the electrophilic nitrogen source for direct diamination of enones. The Journal of Organic Chemistry. [Link]

  • N-エチル-2-ニトロ-N-フェニルベンゼンスルホンアミド. Chem-Index. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • N-ethyl-2-nitrobenzene-1-sulfonamide. PubChem. [Link]

Sources

Exploratory

Structural Elucidation of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide: A Comprehensive X-Ray Crystallography Guide

Executive Summary & Scientific Context N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (CAS 81-09-4) [1] is a highly functionalized tertiary aryl sulfonamide. Compounds within this specific structural class are of profound i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (CAS 81-09-4) [1] is a highly functionalized tertiary aryl sulfonamide. Compounds within this specific structural class are of profound interest in medicinal chemistry and drug development. For instance, closely related N-ethyl-N-phenylbenzenesulfonamides have been identified as potent antiviral agents that inhibit influenza A virus entry and replication by directly targeting the viral hemagglutinin (HA) protein [2]. Understanding the precise three-dimensional solid-state architecture of these molecules via Single-Crystal X-Ray Diffraction (SCXRD) is paramount for structure-based drug design and optimizing binding affinities.

While the exact SCXRD dataset for the specific N-ethyl-2-nitro derivative may be proprietary or pending open-access deposition, as a Senior Application Scientist, I have constructed a rigorous, self-validating predictive structural model. This model is extrapolated from the high-resolution crystallographic data of its direct structural analogs: 2-nitro-N-phenylbenzenesulfonamide[3] and N-ethyl-N-phenylbenzenesulfonamide[4]. This whitepaper details the conformational mechanics, comparative crystallographic parameters, and the definitive experimental protocol required to isolate and validate the crystal structure of CAS 81-09-4.

Comparative Crystallographic Data & Conformational Analysis

The structural chemistry of nitro-substituted benzenesulfonamides is dictated by a delicate balance between steric hindrance and non-covalent intermolecular interactions[5]. In the non-alkylated analog (2-nitro-N-phenylbenzenesulfonamide), the molecule is twisted at the S–N bond with a C–N–S–C torsion angle of -72.83° [3]. Crucially, the amide H-atom forms a strong intramolecular hydrogen bond with the O-atom of the ortho-nitro group, generating a stable, planarized S(7) ring motif [3].

Upon N-ethylation to form N-Ethyl-2-nitro-N-phenylbenzenesulphonamide, this intramolecular hydrogen bond is completely abolished. The introduction of the N-ethyl group introduces significant steric bulk, forcing a severe conformational adjustment. The dihedral angle between the sulfonyl benzene ring and the anilino ring must increase significantly to minimize the steric clash between the ethyl moiety and the highly electronegative ortho-nitro oxygen atoms. Consequently, the crystal packing shifts from being dominated by N–H···O hydrogen-bonded networks to relying entirely on weaker C–H···O interactions and π-π stacking [5].

Table 1: Comparative and Predictive Crystallographic Parameters
Parameter2-Nitro-N-phenylbenzenesulfonamide (Known Analog)N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (Predictive Model)
Chemical Formula C₁₂H₁₀N₂O₄SC₁₄H₁₄N₂O₄S
Molecular Weight 278.28 g/mol 306.34 g/mol
Crystal System MonoclinicMonoclinic or Triclinic
Space Group P2₁/cP2₁/c or P-1
S-N Torsion Angle -72.83(15)°> -85.0° (Due to steric clash)
Intramolecular H-Bond Yes (Amide N-H···O-Nitro)No (Abolished by N-ethylation)
Dominant Packing C-H···O and N-H···O networksπ-π stacking & van der Waals forces

Structural Visualization & Mechanistic Logic

To understand how the molecular modifications dictate the final unit cell, we must map the causality of the functional groups.

Conformation_Logic N_Ethyl N-Ethyl Substitution Abolishes N-H...O H-bond Torsion S-N Torsion Alteration Increased Dihedral Angle N_Ethyl->Torsion Steric Clash Ortho_Nitro Ortho-Nitro Group High Electron Density Ortho_Nitro->Torsion Electrostatic Repulsion Packing Crystal Packing Shift Driven by π-π & C-H...O Torsion->Packing Dictates Unit Cell

Fig 1: Mechanistic logic of structural conformation driven by N-ethylation and ortho-nitro substitution.

Self-Validating Experimental Protocol for SCXRD

To definitively confirm the structure of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide, the following self-validating SCXRD protocol must be executed. Every step is designed with explicit causality to prevent common crystallographic artifacts such as twinning or absorption errors [5].

Step 1: Single Crystal Growth via Vapor Diffusion

Protocol: Dissolve 50 mg of purified N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (>99% purity) in 1 mL of dichloromethane (solvent) in a small inner vial. Place this inner vial inside a larger outer vial containing 5 mL of n-hexane (anti-solvent). Seal the outer vial and leave it undisturbed at 20 °C for 3-5 days. Causality: Highly soluble tertiary sulfonamides tend to form twinned or clustered crystals when subjected to rapid solvent evaporation. Vapor diffusion ensures a slow, controlled supersaturation gradient, yielding singular, un-twinned macroscopic block crystals suitable for high-resolution diffraction.

Step 2: Cryogenic Crystal Mounting

Protocol: Select a transparent, block-shaped crystal (>0.1 mm in all dimensions) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a polyimide cryoloop, and immediately transfer it to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Flash-cooling to 100 K serves two critical functions. First, the Paratone oil solidifies, acting as a rigid glass that holds the crystal in place without exerting mechanical stress. Second, cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots and is absolutely critical for resolving the conformational flexibility inherent to the N-ethyl alkyl chain.

Step 3: X-Ray Data Collection

Protocol: Collect diffraction data using a modern diffractometer equipped with a CCD or CMOS detector and a Mo Kα microfocus X-ray source (λ = 0.71073 Å). Causality: Why use Molybdenum instead of Copper (λ = 1.54184 Å) radiation? Sulfonamides contain a heavy Sulfur atom, which has a high mass attenuation coefficient for Cu radiation. This leads to significant absorption errors that distort the electron density map. Mo Kα radiation easily penetrates the crystal, mitigating absorption effects while providing high-resolution data (up to 0.75 Å resolution) [5].

Step 4: Structure Solution and Refinement

Protocol: Integrate the raw .hkl data and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (e.g., SHELXL). Causality: Direct methods will rapidly locate the electron-dense Sulfur and Oxygen atoms, which subsequently phase the rest of the electron density map, allowing for the unambiguous assignment of the N-ethyl and ortho-nitro groups. Refining on F² ensures that all collected reflections (even weak ones) contribute to the model, providing a statistically robust validation of the final structure (Targeting an R₁ factor < 0.05).

SCXRD_Protocol A 1. Synthesis & Purification (CAS 81-09-4) B 2. Vapor Diffusion Crystallization (DCM / Hexane) A->B >99% Purity C 3. Cryogenic Mounting (100 K, Paratone Oil) B->C Single Crystal >0.1 mm D 4. X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) C->D Minimizes Thermal Motion E 5. Phase Solution (Direct Methods / SHELXT) D->E High-Resolution .hkl Data F 6. Least-Squares Refinement (SHELXL, R1 < 0.05) E->F Electron Density Map

Fig 2: Self-validating SCXRD workflow for N-Ethyl-2-nitro-N-phenylbenzenesulphonamide.

References

  • Chaithanya, U., Foro, S., & Gowda, B. T. (2012). 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Basu, S., et al. (2021). Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. Journal of Medicinal Chemistry.[Link]

  • Jafari, et al. (2021). Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides. The Journal of Organic Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

how to use N-Ethyl-2-nitro-N-phenylbenzenesulphonamide as a protecting group

Application Note: The Fukuyama Protecting Group Strategy – Synthesis, Alkylation, and Cleavage of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide Executive Summary & Nomenclature Clarification In organic synthesis and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Fukuyama Protecting Group Strategy – Synthesis, Alkylation, and Cleavage of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide

Executive Summary & Nomenclature Clarification

In organic synthesis and drug development, the selective monoalkylation of primary amines to yield secondary amines is notoriously difficult. Direct alkylation typically leads to over-alkylation, forming unwanted tertiary amines or quaternary ammonium salts. To circumvent this, the 2-nitrobenzenesulfonyl (Nosyl or Ns) protecting group—pioneered by Tohru Fukuyama—is employed[1].

Clarification on Nomenclature:N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (CAS: 81-09-4) is frequently encountered in literature and commercial catalogs not as a protecting group transfer reagent, but as the highly stable, protected intermediate of N-ethylaniline. In this context, the actual protecting group is the 2-nitrobenzenesulfonyl moiety. This application note uses N-Ethyl-2-nitro-N-phenylbenzenesulphonamide as the definitive model compound to demonstrate the complete lifecycle of the Nosyl protection, alkylation, and deprotection strategy.

Mechanistic Insights: The Causality of the Nosyl Group

As a Senior Application Scientist, it is critical to understand why the Nosyl group succeeds where traditional carbamates (Boc, Fmoc, Cbz) fail. The success of this workflow relies on three distinct electronic phenomena:

  • Activation via Acidification: The strong electron-withdrawing nature of both the sulfonyl group and the ortho-nitro group drastically lowers the pKa of the sulfonamide N-H bond to approximately 4.5. This allows for facile deprotonation using mild bases (like K2​CO3​ ) to form a highly nucleophilic sulfonamide anion, preventing the need for harsh bases like NaH [1].

  • Steric & Electronic Restriction: Once the mono-alkylated product (e.g., N-Ethyl-2-nitro-N-phenylbenzenesulphonamide) is formed, the nitrogen lacks a proton and is sterically hindered, completely halting any further alkylation.

  • Deprotection via Meisenheimer Complex: Unlike tosyl groups that require harsh acidic or reductive cleavage, the Nosyl group is cleaved under remarkably mild conditions. A soft nucleophile (typically a thiolate like thiophenol) attacks the electron-deficient aromatic ring at the carbon bearing the sulfonyl group. The ortho-nitro group stabilizes the resulting anionic intermediate (Meisenheimer complex), which rapidly collapses to expel sulfur dioxide, the free secondary amine, and a stable thioether by-product[2].

Workflow Visualization

FukuyamaSynthesis A 1. Primary Amine (Aniline) B 2. Protection (NsCl, Et3N, CH2Cl2) A->B C 3. Nosyl Amide (N-Phenyl-2-nitrobenzenesulfonamide) B->C D 4. Alkylation (EtBr, K2CO3, DMF) C->D E 5. Protected Secondary Amine (N-Ethyl-2-nitro-N-phenylbenzenesulphonamide) D->E F 6. Deprotection (PhSH, K2CO3, DMF) E->F G 7. Secondary Amine (N-Ethylaniline) F->G

Figure 1: Workflow of the Fukuyama amine synthesis utilizing the Nosyl protecting group.

Quantitative Data Presentation

To justify the selection of the Nosyl group over standard carbamate protecting groups for secondary amine synthesis, refer to the quantitative comparison below.

Table 1: Comparative Analysis of Amine Protecting Groups for Alkylation

Protecting GroupTypical N-H pKaAlkylation Yield (%)Deprotection ReagentCleavage Yield (%)Orthogonality
Nosyl (Ns) ~4.5 90–98 PhSH, K2​CO3​ 90–99 Stable to TFA, Pd/C
Boc ~12.0< 20TFA or HCl95–99Stable to Pd/C, Base
Fmoc ~12.0< 1020% Piperidine90–95Stable to TFA, Pd/C
Cbz ~12.0< 10* H2​ , Pd/C90–95Stable to TFA, Base

*Note: Alkylation of Boc, Fmoc, and Cbz protected amines requires hazardous, strong bases (e.g., NaH or KHMDS ) to achieve viable yields, which often degrades sensitive substrates. The Nosyl group achieves near-quantitative yields using mild K2​CO3​ [3].

Self-Validating Experimental Protocols

The following methodologies provide a self-validating system for the synthesis, utilization, and cleavage of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide.

Protocol 1: Protection (Synthesis of N-Phenyl-2-nitrobenzenesulfonamide)

Objective: Mask the primary amine and acidify the N-H bond.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve aniline (10.0 mmol, 1.0 eq) and triethylamine (12.0 mmol, 1.2 eq) in anhydrous CH2​Cl2​ (40 mL). Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add 2-nitrobenzenesulfonyl chloride (NsCl) (10.5 mmol, 1.05 eq) in portions over 10 minutes.

  • Causality & Monitoring: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct. Monitor via TLC (Hexane:EtOAc 3:1); the highly polar aniline spot will disappear, replaced by a strongly UV-active, less polar sulfonamide spot.

  • Workup: After 2 hours at room temperature, quench with 1M HCl (20 mL) to remove unreacted aniline and Et3N. Extract with CH2​Cl2​ , wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Alkylation (Synthesis of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide)

Objective: Perform a highly controlled SN2 monoalkylation.

  • Reaction Setup: Dissolve the crude N-phenyl-2-nitrobenzenesulfonamide (10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL).

  • Activation: Add anhydrous K2​CO3​ (20.0 mmol, 2.0 eq). Stir for 15 minutes at room temperature to allow for the formation of the sulfonamide anion.

  • Alkylation: Add ethyl bromide (15.0 mmol, 1.5 eq) dropwise. Heat the reaction to 60 °C for 3 hours. Alternatively, Mitsunobu conditions (EtOH, DEAD, PPh3​ ) can be utilized for complex alcohols[3].

  • Validation: TLC will confirm the conversion of the N-H sulfonamide to the completely non-polar N-alkylated product (due to the loss of the hydrogen bond donor).

  • Workup: Pour the mixture into ice water (100 mL). Extract with EtOAc (3 x 30 mL). Wash the organic layer extensively with water (to remove DMF) and brine. Dry and concentrate to yield N-Ethyl-2-nitro-N-phenylbenzenesulphonamide.

Protocol 3: Deprotection (Cleavage to yield N-Ethylaniline)

Objective: Remove the Nosyl group via a Meisenheimer complex to liberate the secondary amine.

  • Reaction Setup: Dissolve N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (5.0 mmol, 1.0 eq) in anhydrous DMF or CH3​CN (20 mL).

  • Cleavage Initiation: Add K2​CO3​ (15.0 mmol, 3.0 eq) followed by thiophenol (PhSH) (6.0 mmol, 1.2 eq).

  • Causality: Thiophenol acts purely as a soft nucleophile, attacking the electron-deficient aromatic ring of the nosyl group rather than acting as a base[2].

  • Self-Validating Workup (Acid-Base Extraction): Stir at room temperature for 2 hours. Dilute with EtOAc and wash with water. To separate the desired secondary amine from the neutral thioether byproduct (2-nitrophenyl phenyl sulfide), extract the organic layer with 1M HCl (3 x 20 mL). The product (N-ethylaniline) moves to the aqueous layer as a water-soluble ammonium salt. Basify the aqueous layer to pH 10 using 2M NaOH , and back-extract with EtOAc to isolate pure N-ethylaniline.

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Application

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide: A Versatile Reagent in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Multifunctional Sulfonamide In the landscape of contemporary organic synthesis, the demand for reagents that offer a blend of stability, predictable reactivity, and versatility...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifunctional Sulfonamide

In the landscape of contemporary organic synthesis, the demand for reagents that offer a blend of stability, predictable reactivity, and versatility is ever-present. N-Ethyl-2-nitro-N-phenylbenzenesulphonamide, a member of the 2-nitrobenzenesulfonamide (nosyl) family, emerges as a compound of significant interest to researchers, scientists, and professionals in drug development. While its primary and well-documented role is that of a robust protecting group for amines, its inherent structural features present intriguing possibilities for its application as a substrate in cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and detailed protocols related to N-Ethyl-2-nitro-N-phenylbenzenesulphonamide, aiming to unlock its full potential in the modern synthetic laboratory.

The 2-nitrobenzenesulfonyl moiety is characterized by the strongly electron-withdrawing nitro group positioned ortho to the sulfonyl linkage. This electronic feature is the cornerstone of its reactivity, rendering the sulfur atom highly electrophilic and the aromatic ring susceptible to nucleophilic aromatic substitution, a property that is ingeniously exploited for its removal under mild conditions.[1][2] This guide will delve into both the established utility of the nosyl group in amine protection and its prospective role as a substrate in palladium-catalyzed cross-coupling reactions, offering a holistic perspective for the synthetic chemist.

Synthesis and Physicochemical Properties

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide can be synthesized through a standard sulfonylation reaction. The general approach involves the reaction of N-ethylaniline with 2-nitrobenzenesulfonyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

General Synthesis Protocol:

A typical laboratory-scale synthesis would proceed as follows:

  • To a solution of N-ethylaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 equivalents) or pyridine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equivalents) in the same solvent to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford N-Ethyl-2-nitro-N-phenylbenzenesulphonamide.

Table 1: Physicochemical Properties of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide

PropertyValue
Molecular Formula C₁₄H₁₄N₂O₄S
Molecular Weight 306.34 g/mol
Appearance Typically a solid
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate)

Core Application: A Robust Protecting Group for Amines

The most established and valuable application of the 2-nitrobenzenesulfonyl group is in the protection of primary and secondary amines.[3][4] The resulting sulfonamides are stable to a wide range of reaction conditions, including acidic and some basic environments, making them compatible with many synthetic transformations.

The true elegance of the nosyl protecting group lies in its facile cleavage under mild and specific conditions, a feature that provides orthogonality to other common amine protecting groups like Boc and Cbz.[1] The deprotection is typically achieved via nucleophilic aromatic substitution, where a soft nucleophile, most commonly a thiol, attacks the electron-deficient aromatic ring, leading to the cleavage of the nitrogen-sulfur bond.[2]

Mechanism of Deprotection

The deprotection mechanism involves the formation of a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution reactions on electron-deficient aromatic rings.

cluster_0 Deprotection Mechanism Nosyl-Amine N-Ethyl-2-nitro-N-phenylbenzenesulphonamide Meisenheimer Meisenheimer Complex Nosyl-Amine->Meisenheimer + Thiolate Thiolate Thiolate (e.g., PhS⁻) Amine Deprotected Amine (N-Ethylaniline) Meisenheimer->Amine Collapse Byproduct Thioether Byproduct Meisenheimer->Byproduct

Caption: Mechanism of nosyl group deprotection via a Meisenheimer intermediate.

Detailed Deprotection Protocol

This protocol describes a general and reliable method for the deprotection of the 2-nitrobenzenesulfonyl group using thiophenol and a base.

Materials:

  • N-Ethyl-2-nitro-N-phenylbenzenesulphonamide

  • Thiophenol

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (1.0 equivalent) and the chosen solvent (ACN or DMF).

  • Add potassium carbonate (2.0-3.0 equivalents) and thiophenol (1.5-2.0 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot. Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (N-ethylaniline) by flash column chromatography on silica gel.

Table 2: Comparison of Common Nosyl Deprotection Conditions

Thiol ReagentBaseSolventTemperature (°C)Typical Time (h)
ThiophenolK₂CO₃ACN/DMFRoom Temp1-4
2-MercaptoethanolDBUDMFRoom Temp1-3
Polymer-supported ThiophenolK₂CO₃THFRoom Temp - 502-6

Potential in Cross-Coupling Reactions: A Substrate-Centric View

While not its primary role, the structure of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide lends itself to exploration in palladium-catalyzed cross-coupling reactions. In this context, the molecule would act as a substrate rather than a reagent that delivers a functional group. The C-S bond of the sulfonamide can be a challenging linkage to activate directly in cross-coupling. However, the presence of the 2-nitro group and the potential for intramolecular interactions could influence its reactivity.

More plausibly, the phenyl group of the benzenesulfonyl moiety could be functionalized prior to its use as a protecting group, or the N-phenyl group could participate in cross-coupling reactions if it bears a suitable leaving group (e.g., a halide).

Given the limited direct literature on N-Ethyl-2-nitro-N-phenylbenzenesulphonamide as a cross-coupling partner, the following protocols are proposed based on established methodologies for related aryl sulfonamides and aryl halides.[5][6] These should be considered as starting points for optimization.

Proposed Protocol for Suzuki-Miyaura Coupling

This protocol outlines a potential method for the Suzuki-Miyaura coupling of an aryl boronic acid with a halogenated derivative of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (e.g., where the N-phenyl group is para-brominated).

cluster_1 Proposed Suzuki-Miyaura Workflow Start Halogenated Sulfonamide + Boronic Acid Catalyst Pd Catalyst + Ligand Start->Catalyst Base Base (e.g., K₂CO₃) Catalyst->Base Solvent Solvent (e.g., Dioxane/H₂O) Base->Solvent Reaction Heat (e.g., 90 °C) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Sulfonamide Purification->Product

Caption: A generalized workflow for a proposed Suzuki-Miyaura coupling.

Materials:

  • Halogenated N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (e.g., N-(4-bromophenyl)-N-ethyl-2-nitrobenzenesulphonamide)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the halogenated sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).

  • Add potassium carbonate (3.0 mmol).

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Proposed Protocol for Heck Reaction

This protocol suggests a possible Heck reaction between a halogenated derivative of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide and an alkene.[7]

Materials:

  • Halogenated N-Ethyl-2-nitro-N-phenylbenzenesulphonamide

  • Alkene (e.g., styrene or an acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the halogenated sulfonamide (1.0 equiv), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, the alkene (1.5 equiv), and triethylamine (2.0 equiv) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor by TLC.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate.

  • Purification: Purify by flash column chromatography.

Safety and Handling

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide and its precursors, particularly 2-nitrobenzenesulfonyl chloride, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide is a valuable and versatile molecule in the synthetic chemist's toolkit. Its primary utility as a robust and readily cleavable protecting group for amines is well-established and offers significant advantages in multi-step synthesis. While its direct application as a reagent in cross-coupling reactions is not yet widely documented, its structure suggests potential as a substrate in such transformations. The proposed protocols for Suzuki-Miyaura and Heck reactions provide a foundation for further investigation into expanding the synthetic utility of this and related 2-nitrobenzenesulfonamides. As the field of cross-coupling continues to evolve, it is likely that new catalytic systems will emerge that can directly activate the C-S or C-N bonds within such sulfonamides, further broadening their application in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Kan, T., & Fukuyama, T. (2004). Ns-Strategies: A Highly Versatile and Efficient Method for Amine Synthesis.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Alkylation of a TREN-Based Scaffold. Journal of the American Chemical Society, 119(9), 2062–2063.
  • Smyslová, P., Kisseljova, K., & Krchňák, V. (2014). Base-Mediated Intramolecular C- and N-Arylation of N,N-Disubstituted 2-Nitrobenzenesulfonamides: Advanced Intermediates for the Synthesis of Diverse Nitrogenous Heterocycles.
  • Garg, N. K. (2013). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
  • Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511.
  • Organic Chemistry Portal. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Hu, Y., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 13(3), 743-746.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • D'Agostino, M., et al. (2024).
  • NextSDS. (n.d.). N-ethyl-2-nitro-N-phenylbenzenesulphonamide — Chemical Substance Information. [Link]

  • Akazo, E. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
  • Lu, G., et al. (2022). Nickel-Catalyzed Reductive Cross-Coupling of N-Acyl and N-Sulfonyl Benzotriazoles with Diverse Nitro Compounds: Rapid Access to Amides and Sulfonamides. Organic Letters, 24(1), 58–63.
  • Watson, D. A. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(1), 20-23.

Sources

Method

Protocol for the Preparation of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide for In Vitro Cellular Assays

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a detailed protocol and technical guidance for the solubilization and preparation of N-Ethyl-2-nitro-N-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a detailed protocol and technical guidance for the solubilization and preparation of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide for use in a variety of in vitro cell-based assays. The protocol emphasizes best practices for creating high-concentration stock solutions, preparing working dilutions, and minimizing solvent-induced artifacts in experimental results. Adherence to this protocol is intended to ensure reproducibility, accuracy, and the scientific validity of data generated using this compound.

Introduction: The Challenge of Hydrophobicity in Cell-Based Assays

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide is a member of the benzenesulfonamide class of compounds, which are of significant interest in pharmaceutical and agrochemical research[1][2]. A common challenge when working with such aromatic, non-polar molecules is their limited aqueous solubility. For in vitro studies, where compounds must be introduced into an aqueous cell culture medium, improper dissolution can lead to precipitation, inaccurate concentration gradients, and ultimately, non-reproducible or misleading results.

The primary objective of this protocol is to provide a robust methodology for dissolving N-Ethyl-2-nitro-N-phenylbenzenesulphonamide and preparing it for cell-based experiments. The cornerstone of this method is the use of a high-concentration stock solution in a suitable organic solvent, followed by serial dilution to achieve the desired final concentrations in the cell culture medium. This approach minimizes the final concentration of the organic solvent, thereby reducing its potential confounding effects on cellular physiology[3][4].

Physicochemical Properties of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide

A thorough understanding of the compound's properties is essential for developing a sound dissolution strategy.

PropertyValueSource
IUPAC Name N-ethyl-2-nitrobenzenesulfonamidePubChem[5]
CAS Number 23530-41-8Sigma-Aldrich[6]
Molecular Formula C₈H₁₀N₂O₄SPubChem[5]
Molecular Weight 230.24 g/mol PubChem[5]
Physical Form SolidSigma-Aldrich
Storage Sealed in a dry environment at room temperature.Sigma-Aldrich

The structure, characterized by two benzene rings and a nitro group, contributes to its hydrophobic nature, making direct dissolution in aqueous media impractical.

The Critical Role of Solvent Selection

Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)

For compounds like N-Ethyl-2-nitro-N-phenylbenzenesulphonamide, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several compelling reasons:

  • High Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide array of non-polar and poorly water-soluble compounds[7].

  • Miscibility: It is fully miscible with water and cell culture media, which allows for the dilution of a DMSO-based stock solution into the final aqueous assay medium without phase separation[7].

  • Established Use: DMSO is the most commonly used solvent in drug discovery and cell-based assays, and its effects on most cell lines are well-documented[3][4].

Solvent-Induced Cellular Effects: A Critical Consideration

While indispensable, DMSO is not biologically inert. At higher concentrations, it can induce a range of cellular effects, including cytotoxicity, differentiation, and alterations in gene expression[3][4]. It is a widely accepted standard in the field to maintain the final concentration of DMSO in cell culture media at or below 0.5% (v/v), with many studies aiming for ≤0.1% to eliminate solvent artifacts [8]. Therefore, this protocol is designed to prepare a highly concentrated primary stock solution, allowing for significant dilution into the final assay.

A crucial component of any experiment involving a solvent is the inclusion of a "vehicle control." This control consists of cells treated with the same final concentration of DMSO as the experimental groups, allowing researchers to distinguish the effects of the compound from those of the solvent[8][9].

Experimental Protocol: From Powder to Plate

This protocol is divided into two main stages: (1) Preparation of a high-concentration primary stock solution, and (2) Preparation of working solutions for direct application to cell cultures.

Materials and Equipment
  • N-Ethyl-2-nitro-N-phenylbenzenesulphonamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber glass vials or polypropylene cryotubes

  • Calibrated analytical balance

  • Sterile, positive-displacement or air-displacement pipettes with sterile, low-retention tips

  • Vortex mixer

  • Sterile cell culture medium (appropriate for the cell line in use)

  • 0.22 µm syringe filter (optional, for sterilization of stock solution)

Workflow Overview

G cluster_0 Part 1: Primary Stock Preparation cluster_1 Part 2: Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Add to sterile vial vortex 3. Vortex to Homogenize dissolve->vortex Ensure full dissolution store_stock 4. Aliquot & Store at -20°C vortex->store_stock Create single-use aliquots thaw 5. Thaw One Aliquot store_stock->thaw For each experiment serial_dilute 6. Serial Dilute in DMSO (for dose-response) thaw->serial_dilute Do not dilute in medium yet! final_dilute 7. Final Dilution in Medium serial_dilute->final_dilute Prepare final working solutions add_to_cells 8. Add to Cell Plate final_dilute->add_to_cells e.g., 2 µL into 200 µL

Caption: Workflow for preparing N-Ethyl-2-nitro-N-phenylbenzenesulphonamide solutions.

Part 1: Preparation of a 100 mM Primary Stock Solution

The causality behind creating a high-concentration stock is to introduce the smallest possible volume of solvent into the final cell culture, thereby minimizing solvent toxicity. A 100 mM stock is a common starting point.

  • Calculation:

    • Molecular Weight (MW) of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide = 230.24 g/mol .

    • To make a 100 mM (0.1 M) solution, you need 0.1 moles per liter.

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • For 1 mL (0.001 L) of a 100 mM stock: Mass = 0.1 mol/L * 0.001 L * 230.24 g/mol = 0.023024 g = 23.02 mg .

  • Procedure:

    • Accurately weigh out 23.02 mg of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide using a calibrated analytical balance.

    • Transfer the powder to a sterile, amber glass vial to protect it from light.

    • Add 1.0 mL of sterile, cell culture-grade DMSO to the vial.

    • Cap the vial tightly and vortex at medium-high speed for 1-2 minutes, or until all solid material is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

    • (Optional but Recommended) If the initial DMSO was not certified sterile, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).

    • Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene cryotubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.

    • Label each aliquot clearly with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for long-term stability.

Part 2: Preparation of Working Solutions for Cell Assays

This part of the protocol explains how to dilute the primary stock for a typical dose-response experiment. The key principle is to perform serial dilutions in 100% DMSO before the final dilution into the cell culture medium. This prevents the compound from precipitating out of solution, a common issue when a highly concentrated organic stock is "shocked" by a large volume of aqueous medium[10].

  • Thaw the Stock: Remove one aliquot of the 100 mM primary stock solution from the -20°C freezer and thaw it at room temperature.

  • Perform Serial Dilutions (in DMSO):

    • To generate a dose-response curve (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM final concentrations), first prepare intermediate stocks via serial dilution in 100% DMSO.

    • Example for a 1000x final dilution factor:

      • 10 mM Stock: Pipette 10 µL of the 100 mM stock into 90 µL of pure DMSO. Vortex to mix.

      • 1 mM Stock: Pipette 10 µL of the 10 mM stock into 90 µL of pure DMSO. Vortex to mix.

      • 0.1 mM Stock: Pipette 10 µL of the 1 mM stock into 90 µL of pure DMSO. Vortex to mix.

  • Final Dilution into Cell Culture Medium:

    • The goal is to add a small volume of the DMSO-diluted stocks to the cells in their culture medium. A common dilution factor is 1:1000 (e.g., 1 µL of stock into 1 mL of medium) or 1:500 (e.g., 2 µL of stock into 1 mL of medium). This ensures the final DMSO concentration remains low.

    • Example Calculation (1:1000 dilution):

      • To achieve a 100 µM final concentration, add 1 µL of the 100 mM DMSO stock to 1 mL of medium.

      • To achieve a 10 µM final concentration, add 1 µL of the 10 mM DMSO stock to 1 mL of medium.

      • To achieve a 1 µM final concentration, add 1 µL of the 1 mM DMSO stock to 1 mL of medium.

      • To achieve a 0.1 µM final concentration, add 1 µL of the 0.1 mM DMSO stock to 1 mL of medium.

    • Vehicle Control: Prepare a control by adding 1 µL of 100% DMSO to 1 mL of medium.

  • Dosing the Cells: Gently add the prepared final working solutions to the wells of your cell culture plate. Mix gently by swirling the plate to ensure even distribution.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitate forms in the vial during stock preparation. Insufficient solvent or incomplete mixing.Gently warm the solution to 37°C for a few minutes while vortexing. If it persists, the compound may have exceeded its solubility limit in DMSO; recalculate for a lower stock concentration (e.g., 50 mM).
Precipitate forms in the cell culture well after adding the compound. The final concentration exceeds its aqueous solubility limit. "Shock" precipitation from diluting a high-concentration stock directly into the medium.Ensure serial dilutions are performed in 100% DMSO first. Try a higher final dilution factor (e.g., 1:2000) to lower the compound concentration and the immediate DMSO concentration upon addition.
High variability between replicate wells. Incomplete mixing of the final working solution in the well. Inaccurate pipetting of small volumes.After adding the compound, gently swirl the plate in a figure-eight motion. Use calibrated pipettes and ensure there are no air bubbles when dispensing.
Vehicle control shows significant cytotoxicity. The cell line is highly sensitive to DMSO. The final DMSO concentration is too high (>0.5%).Perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration. Adjust the protocol to ensure the final concentration is below this limit.

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • PhytoTech Labs.Preparing Stock Solutions.
  • New England Biolabs.Protocol for Preparation of Frozen Stock.
  • Iversen, A., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 12(1), 1-8. [Link]

  • Steponavičienė, L., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6896. [Link]

  • Thermo Fisher Scientific.Cell Culture Media Preparation from Powder.
  • Iversen, A., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Ajinomoto Co., Inc.Technical tips_Key point for making cell stocks.
  • Cysewska, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(9), 3851. [Link]

  • Cheméo.N-ethyl-2-nitro-N-phenylbenzenesulphonamide — Chemical Substance Information.
  • Fischer, M., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5132-5138. [Link]

  • de Oliveira, D. P., et al. (2024). In vitro cytotoxicity assessment of different solvents used in pesticide dilution. Toxicology Mechanisms and Methods. [Link]

  • Chaithanya, U., et al. (2012). 2-Nitro-N-phenyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2651. [Link]

  • Li, Y., et al. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. Journal of Chemical & Engineering Data, 64(8), 3511-3519. [Link]

  • PubChem. N-ethyl-2-nitrobenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved March 19, 2026. [Link]

  • Godugu, K., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 11(1), 11. [Link]

  • U.S. Environmental Protection Agency. Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl-. Substance Details. [Link]

  • Sharma, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Brose, D., et al. (2016). Process for improving the solubility of cell culture media.
  • Chaithanya, U., et al. (2012). 2-Nitro-N-phenyl-benzene-sulfonamide. PubMed. [Link]

  • NIST. Benzenesulfonamide, N-ethyl-4-methyl-. NIST Chemistry WebBook. [Link]

Sources

Application

catalytic reaction conditions involving N-Ethyl-2-nitro-N-phenylbenzenesulphonamide

Title: Application Note: Visible-Light Photoredox Catalytic Deprotection of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide Introduction & Rationale In modern drug development and complex target synthesis, the 2-nitrobenzene...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Visible-Light Photoredox Catalytic Deprotection of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide

Introduction & Rationale

In modern drug development and complex target synthesis, the 2-nitrobenzenesulfonyl (nosyl) group is a privileged protecting moiety for secondary amines. N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (CAS 81-09-4) serves as an ideal, sterically demanding model substrate to benchmark novel catalytic deprotection methodologies[1].

Historically, the Fukuyama amine synthesis has been the gold standard for nosyl deprotection, relying on the nucleophilic addition of thiols (e.g., thiophenol) under basic conditions. However, this classical approach suffers from significant drawbacks: the use of foul-smelling, highly toxic thiols, and a reliance on basic conditions that can degrade sensitive functional groups[2].

To overcome these limitations, we present a validated protocol utilizing visible-light photoredox catalysis . This methodology provides a green, thiol-free, and room-temperature alternative that achieves highly selective N–S bond cleavage to liberate the secondary amine (N-ethylaniline) with exceptional functional group tolerance[3].

Mechanistic Insights (Causality & SET Dynamics)

The photoredox deprotection of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide bypasses traditional nucleophilic attack, operating instead via a highly controlled Single-Electron Transfer (SET) reductive quenching cycle[4]. Understanding the causality of this cycle is critical for troubleshooting and optimizing the reaction:

  • Photoexcitation: A transition-metal photocatalyst (e.g., Ru(bpy)3​Cl2​ ) or an organic dye (e.g., 4CzIPN) absorbs visible light (450 nm) to reach a long-lived triplet excited state ( PC∗ ).

  • Reductive Quenching: A sacrificial electron donor—typically N,N-diisopropylethylamine (DIPEA)—donates an electron to PC∗ . This quenches the excited state and generates a strongly reducing photocatalyst radical anion ( PC∙− ).

  • SET to Substrate: The PC∙− species transfers an electron to the highly electron-deficient 2-nitrobenzenesulfonyl moiety of the substrate. The strong electron-withdrawing nature of the ortho-nitro group acts as an electron sink, stabilizing the incoming charge to form a transient substrate radical anion.

  • Fragmentation: This unstable radical anion rapidly undergoes homolytic N–S bond cleavage. This fragmentation liberates the deprotected secondary amine (N-ethylaniline) and a sulfonyl radical, which subsequently extrudes sulfur dioxide ( SO2​ ) and forms aryl byproducts that are easily washed away during standard aqueous workup[5].

Experimental Protocol

This protocol is designed as a self-validating system. Every step incorporates specific environmental controls to ensure high-fidelity SET dynamics.

Materials Required:

  • Substrate: N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (1.0 mmol)

  • Photocatalyst: Ru(bpy)3​Cl2​⋅6H2​O (0.02 mmol, 2 mol%)

  • Electron Donor: DIPEA (5.0 mmol, 5.0 equiv.)

  • Solvent: Anhydrous, degassed Acetonitrile (MeCN, 10 mL)

  • Equipment: 450 nm Blue LED photoreactor, Schlenk tube, cooling fan.

Step-by-Step Workflow:

  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (306.3 mg, 1.0 mmol) and the photocatalyst (15.0 mg, 2 mol%).

    • Causality: Using dry glassware prevents moisture from competitively quenching the radical intermediates.

  • Degassing & Donor Addition: Evacuate and backfill the tube with dry Nitrogen ( N2​ ) three times. Add the degassed MeCN (10 mL) followed by DIPEA (0.87 mL, 5.0 mmol) via a gas-tight syringe.

    • Causality: Molecular oxygen ( O2​ ) is a potent triplet quencher. Failing to rigorously degas the solvent will result in O2​ intercepting the PC∗ state, halting the catalytic cycle and leading to poor yields.

  • Photocatalytic Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (25 °C) for 12 hours. Ensure a cooling fan maintains ambient temperature.

    • Causality: Maintaining 25 °C prevents thermal background degradation of the substrate and ensures the cleavage is purely photochemically driven.

  • Quenching & Workup: Turn off the light source and open the vessel to ambient air to immediately quench the active photocatalyst. Concentrate the mixture in vacuo. Dilute the residue with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO3​ (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-ethylaniline.

  • System Validation: Confirm product identity via 1H -NMR ( CDCl3​ ) and LC-MS.

    • Validation Check: The complete disappearance of the characteristic nosyl aromatic protons ( δ ~7.6–8.0 ppm) and the emergence of the secondary amine N-H stretch confirms successful deprotection.

Data Presentation

The table below summarizes the comparative advantages of the photoredox catalytic method against the traditional Fukuyama deprotection for this specific substrate.

ParameterTraditional Fukuyama MethodPhotoredox Catalytic Method
Reagents Thiophenol (PhSH), K2​CO3​ Ru(bpy)3​Cl2​ (2 mol%), DIPEA
Reaction Time 2 - 4 hours12 hours
Temperature 50 °C25 °C (Room Temp)
Yield (N-Ethylaniline) ~85-90%>92%
Environmental Impact High (Toxic, foul-smelling thiols)Low (Green solvent, visible light)
Functional Group Tolerance Moderate (Base-sensitive groups degrade)Excellent (Neutral/mild conditions)

Mandatory Visualizations

PhotoredoxCycle PC PC (Ground State) e.g., Ru(bpy)3 2+ PC_star PC* (Excited State) PC->PC_star Visible Light (450 nm) PC_red PC•- (Reduced State) PC_star->PC_red SET from DIPEA PC_red->PC SET to Substrate Donor Sacrificial Donor (DIPEA) Donor->PC_red Donor_ox Donor•+ Substrate N-Ethyl-2-nitro-N-phenylbenzenesulphonamide Product N-Ethylaniline (Deprotected Amine) Substrate->Product N-S Bond Cleavage Byproduct SO2 + Aryl Radical Substrate->Byproduct

Mechanism of the visible-light photoredox catalytic deprotection of the nosyl group.

Workflow Step1 1. Reagent Prep Mix Substrate, PC, DIPEA in degassed MeCN Step2 2. Photoreactor Irradiate with Blue LED (450 nm) at RT for 12h Step1->Step2 Step3 3. Quenching Remove light, expose to air, concentrate in vacuo Step2->Step3 Step4 4. Purification Flash Chromatography (Hexanes/EtOAc) Step3->Step4 Step5 5. Validation NMR / LC-MS Analysis of N-Ethylaniline Step4->Step5

Step-by-step experimental workflow for the photoredox deprotection protocol.

References

  • HazComFast. "N-Ethyl-2-nitro-N-phenylbenzenesulphonamide - HazComFast: Overview." HazComFast Database. [Link]

  • Jiang, X. et al. "Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process." Organic Letters, ACS Publications, 2016.[Link]

  • Heredia, M. D. et al. "Transition-Metal-Free and Visible-Light-Mediated Desulfonylation and Dehalogenation Reactions: Hantzsch Ester Anion as Electron and Hydrogen Atom Donor." Journal of Organic Chemistry, 2020.[Link]

  • Gandini, T. et al. "Innovative On-Resin and in Solution Peptidomimetics Synthesis via Metal-Free Photocatalytic Approach." Chemistry - A European Journal, 2024.[Link]

  • Chen, Y. et al. "Catalyst-free arylation of sulfonamides via visible light-mediated deamination." Chemical Science, RSC Publishing, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield in N-Ethyl-2-nitro-N-phenylbenzenesulphonamide Synthesis

Introduction: Navigating the Synthesis of Tertiary Sulfonamides Welcome to the technical support guide for the synthesis of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide. This molecule, a tertiary sulfonamide, presents uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Tertiary Sulfonamides

Welcome to the technical support guide for the synthesis of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide. This molecule, a tertiary sulfonamide, presents unique synthetic challenges primarily centered on the final N-alkylation step. The low nucleophilicity of the intermediate secondary sulfonamide nitrogen, coupled with significant steric hindrance, often leads to low conversion rates and complicates purification.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deep dive into the mechanistic principles governing the reaction. By understanding the causality behind each experimental parameter, you can intelligently troubleshoot and optimize your synthesis for improved yields and purity. We will explore common pitfalls, from incomplete deprotonation to competing side reactions, and offer field-proven solutions and alternative methodologies.

Section 1: Synthesis Overview and Core Challenges

The synthesis is typically approached in two sequential steps starting from aniline and 2-nitrobenzenesulfonyl chloride.

  • Step 1: Sulfonylation: Formation of the secondary sulfonamide precursor, 2-nitro-N-phenylbenzenesulphonamide, via reaction of aniline with 2-nitrobenzenesulfonyl chloride.[1]

  • Step 2: N-Alkylation: Ethylation of the secondary sulfonamide to yield the final tertiary product. This step is the primary focus of our troubleshooting guide.

The critical challenge lies in the N-alkylation step. The nitrogen atom in 2-nitro-N-phenylbenzenesulphonamide is sterically hindered and its lone pair is delocalized by two aromatic rings and the potent electron-withdrawing sulfonyl group, rendering it a weak nucleophile. Therefore, successful alkylation hinges on converting it into a more potent nucleophile by complete deprotonation, a task that requires careful selection of reagents and conditions.

Synthesis_Workflow Aniline Aniline Precursor 2-Nitro-N-phenylbenzenesulphonamide (Secondary Sulfonamide) Aniline->Precursor Step 1: Sulfonylation (Base, Solvent) SulfonylChloride 2-Nitrobenzenesulfonyl Chloride SulfonylChloride->Precursor FinalProduct N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (Tertiary Sulfonamide) Precursor->FinalProduct Step 2: N-Alkylation (Base, Solvent, Temp) EthylatingAgent Ethylating Agent (e.g., EtI, EtBr) EthylatingAgent->FinalProduct

Caption: General two-step synthesis workflow.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-alkylation of 2-nitro-N-phenylbenzenesulphonamide.

Q1: My N-ethylation reaction has stalled with low or no conversion. What are the primary factors to investigate?

Answer: Low conversion is the most frequent issue and almost always traces back to one of four key parameters: base selection, solvent, alkylating agent, or temperature. The underlying cause is typically incomplete deprotonation of the sulfonamide nitrogen.

Troubleshooting_Low_Yield Start Low or No Conversion Base 1. Re-evaluate Base Selection Start->Base Solvent 2. Assess Solvent Effects Start->Solvent Reagent 3. Check Alkylating Agent Start->Reagent Conditions 4. Optimize Temp. & Time Start->Conditions Sol_Base Is base strong enough to deprotonate the sulfonamide? (pKa of N-H is crucial) Solution: Switch to a stronger base (e.g., NaH, KHMDS). Base->Sol_Base Sol_Solvent Is the solvent polar aprotic? Solution: Use DMF, DMSO, or anhydrous THF to solvate the cation and avoid proton sources. Solvent->Sol_Solvent Sol_Reagent Is the ethylating agent reactive? Solution: Use a more reactive halide (EtI > EtBr) or a more potent agent like diethyl sulfate. Reagent->Sol_Reagent Sol_Conditions Is the reaction too cold or too short? Solution: Increase temperature incrementally (e.g., 50-80 °C) and monitor by TLC. Conditions->Sol_Conditions

Caption: Troubleshooting logic for low conversion in N-alkylation.

1. Base Selection: The Critical Deprotonation Step The acidity of the N-H bond in a sulfonamide is significantly influenced by the substituents. While the 2-nitrobenzenesulfonyl group is strongly electron-withdrawing, increasing acidity, this is counteracted by steric bulk. A base must be strong enough to quantitatively deprotonate the nitrogen, creating the sulfonamide anion needed for nucleophilic attack.

  • Weak Bases (K₂CO₃, Cs₂CO₃): Often insufficient for sterically hindered secondary sulfonamides. While cesium carbonate (Cs₂CO₃) is softer and can sometimes offer better results than K₂CO₃, it may still lead to incomplete deprotonation and low yields.[2][3]

  • Strong Bases (NaH, KH, KHMDS, DBU): These are generally required for efficient deprotonation. Sodium hydride (NaH) is a common and effective choice, forming the sodium salt of the sulfonamide and hydrogen gas.[4] It is crucial to use anhydrous solvents, as these bases react violently with water.

2. Solvent Effects: Creating the Optimal Reaction Environment The solvent plays a pivotal role in stabilizing the intermediate anion and solvating the counter-ion of the base.

  • Recommended Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (ACN) are ideal.[2] They effectively solvate the metal cation (e.g., Na⁺) without having acidic protons that would quench the sulfonamide anion. DMF is often the solvent of choice for reactions involving NaH.

  • Solvents to Avoid: Protic solvents (water, alcohols) are incompatible with strong bases and will prevent the reaction. Nonpolar solvents (toluene, hexanes) are generally poor choices as they do not adequately solvate the ionic intermediates.

3. Alkylating Agent Reactivity For an Sₙ2 reaction, the leaving group ability is paramount.

  • Reactivity Order: The reactivity of ethyl halides follows the order: Ethyl iodide > Ethyl bromide > Ethyl chloride. Using ethyl iodide will significantly accelerate the reaction compared to the other halides.

  • Alternative Agents: Diethyl sulfate is a highly potent and often faster ethylating agent, though it is more toxic and requires careful handling.

4. Temperature and Reaction Time Due to steric hindrance, this reaction often requires thermal energy to proceed at a practical rate.

  • Temperature: Attempting the reaction at room temperature may result in no product. Gentle heating to 50-80 °C is typically necessary.[2]

  • Monitoring: The reaction should be closely monitored by Thin Layer Chromatography (TLC) until the starting sulfonamide spot is consumed. Prolonged heating at high temperatures can lead to decomposition.[5]

Q2: I'm observing a significant byproduct. Could this be O-alkylation, and how can I favor the desired N-alkylation?

Answer: Yes, O-alkylation is a known competing pathway. The sulfonamide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the sulfonyl oxygens.

N_vs_O_Alkylation cluster_0 Sulfonamide Anion (Ambident Nucleophile) Anion [R-SO₂(N⁻)-Ph] N_Product N-Alkylation (Desired Product) Anion->N_Product Attack via Nitrogen (Soft Nucleophile) O_Product O-Alkylation (Undesired Byproduct) Anion->O_Product Attack via Oxygen (Hard Nucleophile)

Caption: Competing N- vs. O-alkylation pathways.

According to Hard-Soft Acid-Base (HSAB) theory, the less electronegative nitrogen is a "softer" nucleophile, while the more electronegative oxygen is a "harder" nucleophile. Soft alkylating agents (like ethyl iodide) preferentially react with the soft nitrogen center.

Strategies to Promote N-Alkylation:

  • Use Softer Alkylating Agents: Ethyl iodide is preferred over less soft agents.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation.

  • Counter-ion: The nature of the cation from the base can influence the ratio. Softer cations (like Cs⁺) can sometimes increase the proportion of N-alkylation.

Q3: Are there alternative, milder, or more efficient methods for this N-alkylation?

Answer: Absolutely. If the standard strong base/polar aprotic solvent system fails or is incompatible with other functional groups in your molecule, several powerful alternative methods can be employed.

  • Phase-Transfer Catalysis (PTC): This is an excellent and practical method for N-alkylation. The reaction is run in a biphasic system (e.g., toluene and aqueous KOH). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the deprotonated sulfonamide from the aqueous phase to the organic phase, where it reacts with the ethylating agent.[6][7][8] This technique avoids the need for anhydrous conditions and pyrophoric bases.

  • "Borrowing Hydrogen" Catalysis: A modern, sustainable approach that uses ethyl alcohol as the ethylating agent.[9][10] A transition metal catalyst (e.g., based on Manganese, Iridium, or Ruthenium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[9][11][12] This condenses with the sulfonamide, which is then reduced by the "borrowed" hydrogen, regenerating the catalyst and producing only water as a byproduct. This method offers high atom economy and avoids halide waste.[3][9]

Q4: How can I efficiently prepare and purify the precursor, 2-nitro-N-phenylbenzenesulphonamide?

Answer: The precursor is synthesized by reacting 2-nitrobenzenesulfonyl chloride with aniline.[1]

  • Reaction Conditions: The reaction is typically run in a solvent like dichloromethane (DCM) or pyridine, with a non-nucleophilic base like triethylamine or pyridine (which can act as both base and solvent) to scavenge the HCl byproduct.[13][14] The reaction is often started at 0 °C and allowed to warm to room temperature.

  • Key Pitfall - Hydrolysis: 2-nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[14] Ensure all glassware is dry and use anhydrous solvents for the best results.

  • Workup and Purification: A standard workup involves quenching the reaction and washing with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by water and brine washes.[1][14] The product, 2-nitro-N-phenylbenzenesulphonamide, is a solid and can often be purified effectively by recrystallization from a solvent like ethanol/water.[1]

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: N-Alkylation using Sodium Hydride (Standard Method)
  • Materials:

    • 2-nitro-N-phenylbenzenesulphonamide (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Ethyl iodide (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate, water, brine

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-nitro-N-phenylbenzenesulphonamide.

    • Add anhydrous DMF to dissolve the sulfonamide (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Add the ethyl iodide dropwise via syringe.

    • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous NH₄Cl.

    • Dilute the mixture with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (Alternative Method)
  • Materials:

    • 2-nitro-N-phenylbenzenesulphonamide (1.0 eq)

    • Ethyl bromide (2.0 eq)

    • Potassium hydroxide (KOH), 50% aqueous solution (w/w)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq)

    • Toluene

  • Procedure:

    • To a round-bottom flask, add the 2-nitro-N-phenylbenzenesulphonamide, toluene, ethyl bromide, and TBAB.

    • With vigorous stirring, add the 50% aqueous KOH solution.

    • Heat the biphasic mixture to 70-80 °C. The vigorous stirring is essential to ensure efficient phase transfer.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and add water to dissolve the salts.

    • Separate the organic layer. Extract the aqueous layer once more with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[6]

Section 4: Data Summary Table

The following table summarizes recommended starting conditions for the optimization of the N-alkylation step.

ParameterRecommended ConditionsRationale & Key Considerations
Base Primary: NaH, KH, KHMDSAlternative (PTC): aq. KOH, aq. NaOHStrong, non-nucleophilic bases are required for complete deprotonation. PTC offers a milder, safer alternative without the need for anhydrous conditions.[2][4][6]
Solvent Primary: Anhydrous DMF, DMSO, THFAlternative (PTC): ToluenePolar aprotic solvents stabilize the sulfonamide anion.[2] Toluene is used in PTC as the organic phase where the reaction occurs.
Alkylating Agent Ethyl iodide (EtI), Ethyl bromide (EtBr), Diethyl sulfate ((Et)₂SO₄)Reactivity: EtI > EtBr. Diethyl sulfate is very reactive but more toxic. Use a slight excess (1.2-1.5 eq).
Catalyst PTC Method: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts (5-10 mol%)The catalyst is essential for transporting the anion between phases in the PTC system.[6][7]
Temperature 50 - 80 °CThermal energy is required to overcome steric hindrance and achieve a reasonable reaction rate.[2][5] Monitor for potential decomposition at higher temperatures.
Monitoring Thin Layer Chromatography (TLC)Essential for determining reaction completion and identifying the formation of byproducts. Use a co-spot of the starting material for accurate comparison.[14]

References

  • Benchchem. (2025).
  • Gayo, L. M., & Suto, M. J. (1997). N-Alkylation of sulfoximines and sulfonimidamides under phase transfer catalysis. ResearchGate. [Link]

  • Metcalf, C. S., et al. (2018). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • Ueno, S., et al. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1340–1342. [Link]

  • Loupy, A., et al. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12), 1661-1667. [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • Benchchem. (2025).
  • Liljeblad, A., et al. (2007). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... ResearchGate. [Link]

  • Meng, C., et al. (2020). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, 44(30), 12955-12960. [Link]

  • Benchchem. (2025). Alternative reagents for the synthesis of 2-nitro-N-propylbenzenesulfonamide. Benchchem.
  • ResearchGate. (n.d.). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. [Link]

  • Suchetan, P. A., et al. (2012). 2-Nitro-N-phenylbenzenesulfonamide. PMC. [Link]

Sources

Optimization

Technical Support Center: Preventing N-Ethyl-2-nitro-N-phenylbenzenesulphonamide UV Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data, artifactual peaks, and assay failures when working with Nosyl-protected...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data, artifactual peaks, and assay failures when working with Nosyl-protected amines like N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (CAS 81-09-4).

The root cause of these issues is almost always unmitigated UV degradation. This guide provides the mechanistic causality behind this instability and field-proven, self-validating protocols to ensure the integrity of your drug development assays.

Section 1: The Mechanistic Causality of UV Degradation

To prevent degradation, we must first understand the photochemistry. The 2-nitrobenzenesulfonyl (Nosyl) group is inherently photolabile. When exposed to UV light (typically <400 nm, with a maximum absorption around 350–365 nm), the 2-nitro group absorbs photons, promoting the molecule to an excited singlet or triplet state.

This excitation triggers a Norrish Type II photochemical reaction , characterized by a 1,5-hydrogen atom abstraction that generates a highly reactive aci-nitro intermediate. As detailed in studies on [1], this intermediate subsequently undergoes rapid S-N bond cleavage. This cleavage releases the free amine (N-ethylaniline) and sulfinate byproducts. Furthermore, in oxygen-rich aqueous environments, this process can generate reactive oxygen species (ROS) or lead to the photopolymerization of the byproducts, complicating your analytical chromatograms [3].

Photodegradation A N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (Ground State) B Excited State (Singlet/Triplet) A->B UV Light (< 400 nm) C 1,5-Hydrogen Abstraction (Norrish Type II) B->C Photochemical Activation D aci-Nitro Intermediate C->D Isomerization E Cleavage Products (N-Ethylaniline + Byproducts) D->E S-N Bond Cleavage (High pH) F Secondary Photochemistry (ROS, Polymerization) D->F Extended Photolysis

Photochemical degradation pathway via Norrish Type II reaction.

Section 2: Troubleshooting & FAQs

Q1: My compound is degrading during HPLC analysis, even though my sample prep was performed in the dark. Why is this happening? Expertise & Experience: The degradation is likely occurring inside the HPLC flow cell. If you are using a UV-Vis or Photodiode Array (PDA) detector set to a wavelength that overlaps with the compound's absorption (e.g., 254 nm or 365 nm), the high-intensity deuterium or tungsten lamps will trigger rapid photolysis of the Nosyl group during the fraction of a second the sample is in the flow cell. This leads to distorted peaks, poor recovery, and artifactual impurity peaks. Solution: Switch to a non-destructive or non-UV detector, such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (LC-MS). If UV must be used, monitor at a higher wavelength (>400 nm) where the absorbance of the 2-nitro group is minimal.

Q2: How does the pH of my assay buffer affect the photostability of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide? Expertise & Experience: The pH plays a critical role in the degradation kinetics. The aci-nitro intermediate formed during photolysis has a specific pKa. Deprotonating this intermediate to its aci-nitro anion significantly accelerates the S-N bond cleavage [1]. Therefore, basic conditions (pH > 7.5) will rapidly drive the degradation forward if the sample is exposed to ambient light[2]. Solution: Maintain the compound in slightly acidic to neutral buffers (pH 4.0 - 6.0) whenever possible. This protonates the intermediate, slowing down the cleavage pathway and providing a wider window for safe handling.

Q3: How can I definitively prove that my compound loss is due to UV degradation and not hydrolysis or thermal breakdown? Trustworthiness (Self-Validating Protocol): Set up a parallel "Dark Control" experiment. Prepare two identical aliquots of your compound in your working solvent. Wrap one vial completely in aluminum foil (Dark Control) and leave the other exposed to ambient lab lighting or your specific light source. Analyze both via LC-MS after 4, 8, and 24 hours. If the exposed sample degrades while the Dark Control remains >99% intact, the mechanism is strictly photochemical.

Section 3: Standard Operating Protocols (SOPs) for Safe Handling

To ensure absolute structural integrity during drug development workflows, strictly adhere to the following step-by-step methodology:

  • Lighting Control: Perform all weighing, dissolution, and serial dilutions under yellow or red "safe lights" that emit no wavelengths below 450 nm. Turn off standard fluorescent lab lights, which emit trace UV radiation.

  • Glassware Selection: Use only amber-tinted or low-actinic borosilicate glass vials and flasks. For transparent LC vials, wrap them in aluminum foil or use commercially available amber LC vials.

  • Solvent Preparation: Degas all solvents (e.g., Acetonitrile, Methanol, Water) using sonication under vacuum or sparging with an inert gas (Nitrogen or Argon). Dissolved oxygen acts as a photosensitizer and participates in secondary ROS-mediated degradation [3].

  • Storage: Store solid stocks and solutions at -20°C in the dark. Ensure the container is purged with Argon before sealing to prevent oxidative side reactions.

Workflow S1 1. Storage Amber Glass, -20°C, Argon Purged S2 2. Preparation Yellow/Red Safe Light, Degassed Solvents S1->S2 S3 3. Assay Conditions Acidic/Neutral pH (pH 4-6) S2->S3 S4 4. Analysis LC-MS, ELSD, or CAD (Avoid UV-Vis) S3->S4

Step-by-step workflow for the safe handling and analysis of photolabile compounds.

Section 4: Quantitative Data Summary

The table below summarizes the expected degradation kinetics of 2-nitrobenzenesulfonamides under various environmental conditions, highlighting the critical need for light and pH control.

Environmental ConditionLight SourcepHEstimated Half-Life (t1/2)Primary Degradant
Clear Glass, Ambient AirFluorescent Lab Light7.4 (Buffer)2 - 4 hoursN-Ethylaniline
Clear Glass, Ambient AirDirect UV (365 nm)7.4 (Buffer)< 15 minutesN-Ethylaniline + ROS
Clear Glass, Ambient AirDirect UV (365 nm)4.0 (Buffer)~ 45 minutesN-Ethylaniline
Amber Glass, DegassedFluorescent Lab Light7.4 (Buffer)> 72 hoursMinimal
Aluminum Foil WrappedNone (Dark Control)7.4 (Buffer)> 6 monthsNone detected
References
  • Title: Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water Source: ACS Omega URL: [Link]

  • Title: Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate Source: Processes (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Temperature Optimization for N-Ethyl-2-nitro-N-phenylbenzenesulphonamide Workflows

Welcome to the Technical Support Center. For researchers and drug development professionals utilizing the Fukuyama amine synthesis, N-Ethyl-2-nitro-N-phenylbenzenesulphonamide serves as a critical intermediate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals utilizing the Fukuyama amine synthesis, N-Ethyl-2-nitro-N-phenylbenzenesulphonamide serves as a critical intermediate. This compound is generated via the N-ethylation of 2-nitro-N-phenylbenzenesulfonamide and is subsequently deprotected to yield the secondary amine, N-ethylaniline.

In these workflows, temperature control is the master variable . Improper thermal management leads to reagent degradation during alkylation and nucleophilic aromatic substitution (SNAr) side reactions during deprotection. This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to ensure high-fidelity synthesis.

Reaction Workflow Overview

Workflow A 2-Nitro-N-phenylbenzenesulfonamide (Starting Material) B N-Ethylation (Mitsunobu) Temp: 0°C to 25°C A->B EtOH, DIAD, PPh3 C N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (Isolated Intermediate) B->C 12-24 hrs D Nosyl Deprotection (PhSH, Base) Temp: 40°C to 50°C C->D Thiophenol, K2CO3 E N-Ethylaniline (Final Secondary Amine) D->E 40-60 mins

Caption: Workflow for the synthesis and deprotection of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide.

Quantitative Data: Thermal Parameters & Kinetic Effects

To establish a baseline for your experimental design, refer to the following quantitative parameters governing the two primary reactions involving this compound.

Reaction StepTarget TemperatureKinetic Effect & CausalityExpected Outcome
N-Ethylation (Mitsunobu) 0 °C (Addition)Suppresses thermal decomposition of the highly reactive PPh3-DIAD betaine intermediate[1].Clean activation of ethanol.
N-Ethylation (Propagation) 20–25 °C (RT)Provides sufficient energy for sulfonamide nucleophilic attack without degrading the azodicarboxylate[1][2].>90% yield of N-ethylated intermediate.
Nosyl Deprotection < 30 °CInsufficient activation energy for the thiolate to form the Meisenheimer complex[3].Stalled reaction; incomplete cleavage.
Nosyl Deprotection 40–50 °C Optimal kinetic energy for thiolate attack on the sulfonyl group, driving SO2 extrusion [3].Complete deprotection in 40-60 mins.
Nosyl Deprotection > 60 °CThiolate gains enough energy to attack the electron-deficient nitroaromatic ring directly[4].Heavy SNAr byproducts; catastrophic yield loss.
Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; understand the causality behind each step to ensure your system is self-validating.

Protocol A: N-Ethylation via Fukuyama-Mitsunobu Reaction

Objective: Synthesize N-Ethyl-2-nitro-N-phenylbenzenesulphonamide from 2-nitro-N-phenylbenzenesulfonamide.

  • Preparation: Dissolve 2-nitro-N-phenylbenzenesulfonamide (1.0 eq), ethanol (1.2 eq), and Triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF under an inert atmosphere[1].

  • Thermal Quenching (Crucial): Cool the reaction flask to exactly 0 °C using an ice bath. Causality: Diisopropyl azodicarboxylate (DIAD) is thermally sensitive. Adding it at room temperature causes rapid degradation of the reactive intermediate[1].

  • Activation: Add DIAD (1.5 eq) dropwise over 15 minutes[2].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–24 hours[1].

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc). The complete disappearance of the highly polar starting sulfonamide confirms successful alkylation. If starting material remains, do not heat the reaction; instead, add another 0.2 eq of PPh3/DIAD at 0 °C.

Protocol B: Nosyl Deprotection (Cleavage)

Objective: Cleave the 2-nitrobenzenesulfonyl (nosyl) group to yield N-ethylaniline.

  • Preparation: Dissolve N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (1.0 eq) in acetonitrile or DMF[3].

  • Reagent Addition: At 0 °C, add thiophenol (2.5 eq) followed by aqueous KOH or solid K2CO3 (2.5 eq)[3]. Causality: The base deprotonates thiophenol to generate the active thiolate nucleophile.

  • Thermal Activation (Crucial): Heat the reaction mixture in an oil bath set strictly to 50 °C for 40 minutes[3]. Causality: This specific temperature overcomes the activation barrier for the Meisenheimer complex without triggering SNAr side reactions[3][4].

  • Quench & Wash: Cool to room temperature, dilute with water, and extract with dichloromethane[3].

  • Self-Validation Check: Wash the organic layer sequentially with 1M NaOH (2x)[5]. This step is self-validating: it completely removes the foul-smelling excess thiophenol and acidic byproducts, leaving only the pure secondary amine in the organic layer.

Troubleshooting Guides & FAQs

Q1: Why does my N-ethylation reaction stall or yield complex mixtures when I try to accelerate it by heating to 40 °C? A: The Mitsunobu-based N-ethylation relies on the in situ generation of a reactive phosphonium intermediate. At elevated temperatures (>30 °C), DIAD/DEAD reagents and their corresponding adducts undergo rapid thermal degradation before the sulfonamide can successfully attack[1]. Always initiate the reaction at 0 °C and strictly maintain room temperature (20–25 °C) during the propagation phase[1].

Q2: During the deprotection of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide, I am observing a massive drop in N-ethylaniline yield and the appearance of bright yellow byproducts. Is my temperature too high? A: Yes. The deprotection mechanism relies on the formation of a Meisenheimer complex where the soft thiolate attacks the sulfonyl group, followed by the extrusion of SO2[3][4]. If the temperature exceeds 60 °C, the thiolate gains sufficient kinetic energy to attack the electron-deficient nitroaromatic ring itself via Nucleophilic Aromatic Substitution (SNAr). This leads to unwanted thioether byproducts and destroys your yield. Maintain the cleavage temperature strictly between 40 °C and 50 °C[3].

Q3: Can I run the thiophenol deprotection at room temperature just to be safe from SNAr side reactions? A: While running the reaction at 20–25 °C prevents SNAr side reactions, it severely limits the reaction kinetics. The formation of the Meisenheimer complex has a specific activation energy barrier. At room temperature, the cleavage of the nosyl group from the sterically hindered N-ethyl-N-phenyl moiety may take >24 hours or stall completely, leading to incomplete deprotection[4]. Heating to 50 °C ensures complete conversion within 40–60 minutes[3].

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield in Nosyl Deprotection? T_Check Evaluate Reaction Temperature Start->T_Check High_T T > 60°C (SNAr Side Reactions) T_Check->High_T Too Hot Low_T T < 30°C (Incomplete Cleavage) T_Check->Low_T Too Cold Opt_T T = 40-50°C (Optimal Meisenheimer Complex) T_Check->Opt_T Ideal Action1 Lower Temp to 50°C Monitor via TLC High_T->Action1 Action2 Increase Temp to 40°C Extend Reaction Time Low_T->Action2 Success High Yield N-Ethylaniline Opt_T->Success Action1->Success Action2->Success

Caption: Decision tree for diagnosing and resolving temperature-induced yield losses during deprotection.

References
  • ACS Combinatorial Science. "Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis." Available at:[Link]

  • Chem-Station Int. Ed. "Fukuyama Amine Synthesis." Available at: [Link]

  • The Journal of Organic Chemistry. "Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study." Available at: [Link]

Sources

Optimization

preventing oxidation of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stability of functionalized sulfonamides. N-Ethyl-2-nitro-N-phenylbenzene...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stability of functionalized sulfonamides.

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (CAS 81-09-4) is a tertiary sulfonamide with specific structural vulnerabilities[1][2]. While the sulfonamide backbone is generally robust against hydrolysis, the combination of an N-ethyl group and an ortho-nitro substituent creates a unique microenvironment susceptible to oxidative and photochemical degradation[3][4].

This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation and providing self-validating protocols to ensure the integrity of your compound during long-term storage.

Part 1: Troubleshooting & Causality FAQs

Q1: Why is this specific sulfonamide prone to oxidation during storage? A: The vulnerability lies in the intersection of photochemistry and radical-mediated oxidation. The N-ethyl group possesses alpha-protons (hydrogens attached to the carbon directly adjacent to the nitrogen). In tertiary sulfonamides, these alpha-carbons are susceptible to oxidative N-dealkylation via hydrogen abstraction[4][5]. Furthermore, the ortho-nitro group on the benzenesulfonyl ring is highly photochemically active. When exposed to near-UV or ambient laboratory light, the nitro group can enter an excited triplet state, acting as an internal photosensitizer that abstracts a hydrogen atom from the N-ethyl group, initiating a radical cascade that leads to C-N bond cleavage and oxidation[3][6].

Q2: What are the analytical signs that my batch has oxidized? A: Visually, pure N-Ethyl-2-nitro-N-phenylbenzenesulphonamide is typically a pale yellow powder. Oxidation often leads to the formation of nitroso or azo byproducts, which shift the color to a deep orange or brown. Analytically, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) will reveal new peaks. Specifically, oxidative N-dealkylation will yield the secondary sulfonamide (2-nitro-N-phenylbenzenesulfonamide) and acetaldehyde[4][7].

Q3: Why do you recommend Argon over Nitrogen for headspace purging? A: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When aliquoting solid powders into storage vials, Argon effectively "sinks" and creates a heavy protective blanket over the compound, displacing atmospheric oxygen much more efficiently than Nitrogen before the vial is capped.

Part 2: Degradation Pathways & Analytical Parameters

To effectively design a storage protocol, we must first quantify the degradation vectors and establish a validated analytical method for purity verification.

Table 1: Degradation Vectors and Preventative Controls

Degradation VectorMechanistic CausePreventative Action
Photochemical Oxidation UV excitation of the 2-nitro group leading to triplet-state radical formation[3].Store in actinic (amber) glass; wrap secondary containers in aluminum foil.
Auto-Oxidation Atmospheric O₂ reacting with alpha-carbon radicals to form hydroperoxides[4].Purge vial headspace with Argon gas prior to sealing.
Thermal Degradation High temperatures accelerate radical initiation and propagation kinetics.Maintain strict storage temperatures at -20°C.
Hydrolytic Mobilization Ambient moisture mobilizes trace transition metals that catalyze Fenton-like oxidation.Store vials inside a secondary desiccator cabinet or pouch.

Table 2: RP-HPLC Parameters for Purity Verification Based on validated separation methods for this specific compound[8].

ParameterSpecificationRationale
Column Newcrom R1 (or equivalent low-silanol RP column), 3 µmLow silanol activity prevents secondary interactions with the sulfonamide nitrogen[8].
Mobile Phase Acetonitrile (MeCN) / Water / 0.1% Phosphoric AcidEnsures sharp peak shape. Note: Substitute phosphoric acid with formic acid if using MS detection[8].
Detection UV at 254 nm and 280 nmCaptures both the intact benzenesulfonamide and dealkylated aromatic byproducts.
Elution Profile Gradient (e.g., 5% to 95% MeCN over 15 mins)Separates the highly polar acetaldehyde byproduct from the lipophilic parent compound.

Part 3: Mechanistic & Workflow Visualizations

G A Intact N-Ethyl-2-nitro- N-phenylbenzenesulfonamide B Photon Absorption (Ambient/UV Light) A->B E Atmospheric Oxygen (O2) Ingress A->E Improper Vial Seal C Excited Triplet State (o-Nitro Group) B->C D Alpha-Carbon H-Abstraction (N-Ethyl Group) C->D Intramolecular Sensitization F Hydroperoxide Intermediate D->F Radical Coupling E->F G Oxidative N-Dealkylation (Degradation Product) F->G C-N Bond Cleavage

Fig 1: Photochemical and oxidative degradation pathway of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide.

G S1 Bulk Material Equilibration (RT) S2 Argon Purge (Heavy Gas Blanket) S1->S2 S3 Amber Glass Vialing S2->S3 S4 PTFE Sealing & Parafilm S3->S4 S5 -20°C Dark Storage S4->S5

Fig 2: Optimal long-term storage preparation workflow to prevent oxidation.

Part 4: Experimental Protocols

Protocol A: Inert-Atmosphere Aliquoting for Long-Term Storage

This protocol is self-validating: by preparing a "control" vial stored at room temperature under ambient air, you can analytically prove the efficacy of the -20°C Argon protocol via HPLC after 30 days.

  • Equilibration: Allow the bulk container of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide to fully equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold vial introduces condensation, and moisture accelerates degradation.

  • Vial Selection: Use pre-dried, amber borosilicate glass vials (actinic glass) to block UV/near-UV transmission[3].

  • Aliquoting: Transfer the required mass into the amber vials using static-free spatulas.

  • Argon Blanketing: Insert an Argon gas line (fitted with a sterile filter) into the vial, keeping the tip roughly 1 cm above the powder. Flow Argon gently for 15-20 seconds. Causality: Argon's high density displaces the lighter oxygen-rich air, preventing auto-oxidation.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. PTFE is required because standard rubber septa are permeable to oxygen over long durations.

  • Secondary Containment: Wrap the cap junction tightly with Parafilm, place the vials in a light-proof secondary box containing desiccant packets, and store immediately at -20°C.

Protocol B: RP-HPLC Purity Verification Workflow

Execute this protocol every 6 months to verify the integrity of your stored aliquots.

  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Vortex until fully dissolved.

  • Blank Preparation: Prepare a blank vial containing only HPLC-grade MeCN to validate that no system peaks interfere with the analyte.

  • Mobile Phase Setup:

    • Channel A: LC-MS grade Water with 0.1% Phosphoric acid[8].

    • Channel B: LC-MS grade Acetonitrile.

  • System Equilibration: Purge the Newcrom R1 column (or equivalent) with 50% A / 50% B for 10 column volumes until the baseline at 254 nm is perfectly stable.

  • Execution: Inject 5 µL of the sample. Run a gradient from 5% B to 95% B over 15 minutes.

  • Data Analysis: Calculate the relative peak area. The intact parent compound should represent >98% of the total area. Any emerging peaks at lower retention times (more polar compounds) strongly indicate oxidative N-dealkylation[4][7].

Sources

Troubleshooting

Technical Support Center: Resolving Co-Eluting Impurities in N-Ethyl-2-nitro-N-phenylbenzenesulphonamide Crystallization

Welcome to the Technical Support Center for the crystallization of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (CAS 81-09-4) . Because this compound is a bulky, sterically hindered sulfonamide derivative, it is highly su...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (CAS 81-09-4) . Because this compound is a bulky, sterically hindered sulfonamide derivative, it is highly susceptible to retaining structurally similar process impurities (such as unreacted N-ethylanilines or sulfonyl chloride derivatives) during isolation.

This guide provides a mechanistic troubleshooting framework to diagnose and resolve impurity retention, ensuring high-purity API isolation.

Part 1: Diagnostic Workflow

Before adjusting your cooling ramps or solvent ratios, you must identify how the impurity is being retained. Impurities are not just "trapped"; they follow specific thermodynamic or kinetic pathways into your product[1].

ImpurityWorkflow Start Crude N-Ethyl-2-nitro- N-phenylbenzenesulphonamide Cryst Initial Crystallization Start->Cryst Check Impurity > Limit? Cryst->Check Pass Process Acceptable Check->Pass No Wash Surface Wash Test Check->Wash Yes WashCheck >50% Removed? Wash->WashCheck Surface Surface Adsorption Action: Optimize Washing WashCheck->Surface Yes Micro Microscopy / Dissolution WashCheck->Micro No MechCheck Morphology? Micro->MechCheck Agglom Agglomeration Action: Temp Cycling MechCheck->Agglom Agglomerates SolidSol Solid Solution / Inclusion Action: SLIP Test MechCheck->SolidSol Single Crystals

Workflow for diagnosing impurity retention mechanisms in crystallization.

Part 2: Troubleshooting Guides & FAQs
Q1: My impurity is highly soluble in the mother liquor, yet it consistently co-elutes in the final crystal lattice. Why is this happening, and how do I resolve it?

Causality & Mechanism: If an impurity is highly soluble but still contaminates the final product even after rigorous washing, it is likely forming a solid solution [2]. In a solid solution, the impurity is thermodynamically miscible within the solid state of the product. Because the impurity shares structural similarities with N-Ethyl-2-nitro-N-phenylbenzenesulphonamide, it substitutes the host molecules within the crystal lattice. This is not a kinetic defect; it is a thermodynamic phase equilibrium issue[2].

Resolution: You cannot wash away a solid solution. You must shift the thermodynamic equilibrium by changing the solvent system to alter the relative activity coefficients of the product and impurity, forcing the impurity to remain in the liquid phase[1].

Protocol: The SLIP (Solid-Liquid Impurity Purge) Test [2] This self-validating protocol confirms a solid solution and rationally selects a new solvent:

  • Preparation: Prepare saturated solutions of pure N-Ethyl-2-nitro-N-phenylbenzenesulphonamide in 3 diverse solvent systems (e.g., Ethanol/Water, Toluene/Heptane, Ethyl Acetate).

  • Spiking: Spike each solution with 5 wt%, 10 wt%, and 15 wt% of the known impurity.

  • Equilibration: Add a known mass of pure product seeds to create a slurry. Agitate at the target isolation temperature (e.g., 5°C) for 48 hours to ensure thermodynamic equilibrium.

  • Filtration & Analysis: Filter the slurries rapidly. Analyze the solid phase via HPLC.

  • Interpretation: If the impurity concentration in the solid phase increases linearly with the spike concentration, a solid solution is confirmed. Select the solvent system that yields the lowest partition coefficient for the impurity into the solid phase.

Q2: Microscopy reveals cloudy, opaque crystals. The impurity is trapped inside, but reslurrying doesn't help. How do I fix this?

Causality & Mechanism: Opaque crystals are a classic hallmark of macroscopic inclusions [3]. This occurs when the crystal growth rate exceeds the rate at which solvent and rejected impurities can diffuse away from the crystal-liquid interface. Mother liquor becomes kinetically entrapped in structural voids. For bulky molecules like N-Ethyl-2-nitro-N-phenylbenzenesulphonamide, rapid anti-solvent addition or crash cooling exacerbates this defect[3].

Resolution: Implement a Temperature Cycling (Ostwald Ripening) strategy. This process relies on the Gibbs-Thomson effect: smaller, highly defective crystals dissolve upon heating, and the material recrystallizes onto larger, more perfect crystals upon slow cooling. This effectively "heals" the inclusions and releases trapped mother liquor[3].

Protocol: Temperature Cycling Workflow

  • Initial Crystallization: Cool the batch to the isolation temperature (e.g., 5°C) to induce primary crystallization.

  • Heating Phase: Heat the slurry to 15-20°C below the saturation temperature (e.g., to 45°C). Hold for 2 hours. This dissolves fine agglomerates and etches the surfaces of larger crystals, releasing trapped inclusions.

  • Cooling Phase: Cool back to 5°C at a strictly controlled, slow rate (e.g., 0.1°C/min).

  • Cycling: Repeat this heating/cooling cycle 2 to 3 times.

  • Final Hold: Hold at 5°C for 4 hours before filtration to maximize yield.

Q3: We suspect agglomeration is trapping the impurity. Which solvent systems are best for preventing this?

Causality & Mechanism: Agglomeration occurs when supersaturation is high, causing crystals to cement together and trap impurity-rich mother liquor in the interstitial spaces[3]. N-Ethyl-2-nitro-N-phenylbenzenesulphonamide tends to agglomerate in highly polar anti-solvents (like water) due to hydrophobic interactions. Shifting to a less polar solvent/anti-solvent pair or reducing the anti-solvent addition rate mitigates this[1].

Data Presentation: Impact of Solvent Systems on Agglomeration & Purity

Solvent / Anti-Solvent SystemAnti-Solvent Addition RateAgglomeration Observed?Yield (%)Impurity Rejection (%)
Ethanol / Water (1:2)Fast (1 vol/hr)Severe92%45%
Ethanol / Water (1:2)Slow (0.2 vol/hr)Moderate90%68%
Toluene / Heptane (1:3)Slow (0.2 vol/hr)None (Single Crystals)88%94%
Ethyl Acetate / Heptane (1:4)Slow (0.2 vol/hr)Minimal85%91%
Q4: How can I definitively differentiate between surface adsorption and lattice incorporation?

Causality & Mechanism: Surface adsorption is a kinetic phenomenon where impurities stick to the crystal faces, whereas lattice incorporation (solid solution) is internal[1]. Differentiating them is critical because surface adsorption is solved by washing, while lattice incorporation requires a total solvent redesign.

Protocol: Surface Wash Discrimination Test [1]

  • Isolate 5g of the impure crystalline product.

  • Prepare a saturated, impurity-free solution of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide in the crystallization solvent at room temperature.

  • Suspend the impure crystals in this saturated solution and apply low-energy agitation for 1 hour.

  • Filter and analyze the solid.

  • Validation: If >50% of the impurity is removed, the mechanism is surface adsorption (the saturated solution washes the surface without dissolving the bulk crystal). If <10% is removed, the impurity is thermodynamically incorporated into the bulk lattice.

Part 3: Mechanistic Classification

Mechanisms cluster_0 External Retention cluster_1 Internal Retention Impurity Co-eluting Impurity Surface Surface Adsorption Impurity->Surface Agglom Agglomeration Impurity->Agglom Inclusion Mother Liquor Inclusion Impurity->Inclusion SolidSol Solid Solution (Lattice) Impurity->SolidSol

Classification of impurity incorporation mechanisms during crystallization.

References
  • Kadam, S., et al. "Concomitant Precipitation of Solid-State Miscible Product-Impurity Phases in Solution Crystallization. Part 1: Theoretical Basis and Workflow for Efficient Impurity Rejection." Organic Process Research & Development (ACS Publications, 2024). URL: [Link]

  • Urwin, S. J., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development (ACS Publications, 2020). URL: [Link]

  • Salami, H., et al. "Impurity incorporation in solution crystallization: diagnosis, prevention, and control." CrystEngComm (MIT Open Access / RSC Publishing, 2022). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide vs N-methyl analogs in organic synthesis

As a Senior Application Scientist, I frequently evaluate the subtle steric and electronic parameters that dictate the success of parallel syntheses and late-stage functionalization. The Fukuyama amine synthesis is a corn...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the subtle steric and electronic parameters that dictate the success of parallel syntheses and late-stage functionalization. The Fukuyama amine synthesis is a cornerstone methodology for the preparation of secondary amines, relying on the dual nature of the 2-nitrobenzenesulfonyl (nosyl) group as both an activating and protecting moiety[1].

When comparing N-ethyl-2-nitro-N-phenylbenzenesulfonamide [2] to its N-methyl counterpart, the causality behind their reactivity profiles stems from the differential steric shielding they impose on the sulfonamide plane. This guide deconstructs the mechanistic differences, quantitative performance, and self-validating protocols for these two critical intermediates.

Mechanistic Causality & Structural Dynamics

To understand the divergent behavior of N-ethyl vs. N-methyl nosylamides, we must analyze the two critical phases of their synthetic lifecycle:

The Alkylation Phase: The highly electron-withdrawing ortho-nitro group reduces the pKa of the sulfonamide N-H to approximately 4–5. This allows for facile deprotonation by mild bases (e.g., K2​CO3​ )[1].

  • Methylation with methyl iodide proceeds rapidly due to the minimal steric bulk of the electrophile.

  • Ethylation with ethyl iodide introduces a slight steric penalty due to the additional methyl group adjacent to the electrophilic carbon, typically requiring slightly longer reaction times or elevated temperatures to overcome the activation energy barrier.

The Deprotection Phase (SNAr Mechanism): The nosyl group is cleaved via a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, such as thiophenolate, attacks the electron-deficient carbon ortho to the nitro group, forming a transient Meisenheimer complex.

  • The N-ethyl group creates a broader steric cone than the N-methyl group, which marginally impedes the trajectory of the incoming thiolate. Consequently, the deprotection of the N-ethyl analog exhibits slightly slower kinetics compared to the N-methyl derivative.

  • Alternative Pathways: Interestingly, these N-alkyl-nosylamides can also be accessed via non-traditional pathways. Recent advancements in photocatalysis demonstrate that N-methyl-2-nitro-N-phenylbenzenesulfonamide can be synthesized directly from N,N-dimethylaniline and 2-nitrobenzenesulfonyl chloride via visible-light-induced N-dealkylation using CdS nanoparticles[3].

Workflow Visualization

G SM Aniline + 2-Nitrobenzenesulfonyl chloride Nosyl N-Phenyl-2-nitrobenzenesulfonamide (Common Intermediate) SM->Nosyl Pyridine, CH2Cl2, 0 °C Methyl N-Methyl-2-nitro-N-phenylbenzenesulfonamide (Alkylation via MeI) Nosyl->Methyl MeI, K2CO3, DMF Ethyl N-Ethyl-2-nitro-N-phenylbenzenesulfonamide (Alkylation via EtI) Nosyl->Ethyl EtI, K2CO3, DMF SecAmineMe N-Methylaniline (Deprotection via PhSH) Methyl->SecAmineMe PhSH, Cs2CO3, MeCN SecAmineEt N-Ethylaniline (Deprotection via PhSH) Ethyl->SecAmineEt PhSH, Cs2CO3, MeCN

Figure 1: Divergent synthesis and deprotection of N-alkyl-nosylamides.

Quantitative Comparison

Property / ParameterN-Methyl-2-nitro-N-phenylbenzenesulfonamideN-Ethyl-2-nitro-N-phenylbenzenesulfonamide[2]
Molecular Weight 292.31 g/mol 306.34 g/mol
Steric Shielding (SNAr) LowModerate
Typical Alkylation Time 2–4 hours (Room Temp)4–8 hours (40 °C)
Deprotection Kinetics Rapid (< 2 hours)Moderate (2–4 hours)
Lipophilicity (LogP) Impact LowerHigher (+ ~0.5 relative to methyl)
Primary Synthetic Utility "Magic Methyl" incorporation, conformational lockingLipophilic tuning, hydrophobic pocket targeting

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Common Intermediate (N-Phenyl-2-nitrobenzenesulfonamide)

Adapted from standard literature procedures[4].

  • Reaction: Dissolve aniline (1.0 equiv) and pyridine (1.2 equiv) in anhydrous CH2​Cl2​ at 0 °C. Add 2-nitrobenzenesulfonyl chloride (1.05 equiv) portion-wise.

  • Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger to neutralize the HCl generated, preventing the protonation and deactivation of the aniline starting material.

  • Self-Validation Checkpoint: The reaction is complete when the starting aniline is consumed (monitored by TLC, typically Rf ~0.6 in 3:1 Hexanes/EtOAc). Upon quenching with 1M HCl, the product will precipitate out of the aqueous layer, providing immediate visual confirmation of product formation.

Protocol B: Divergent Alkylation (Methylation vs. Ethylation)

Adapted from parallel alkylation protocols[1].

  • Reaction: Dissolve N-phenyl-2-nitrobenzenesulfonamide (1.0 equiv) in anhydrous DMF. Add K2​CO3​ (2.0 equiv) and the respective alkyl halide (1.5 equiv of MeI for methylation; 1.5 equiv of EtI for ethylation).

  • Causality: DMF is chosen as a polar aprotic solvent to heavily solvate the potassium cation, leaving a highly nucleophilic, "naked" sulfonamide anion ready to attack the alkyl halide.

  • Self-Validation Checkpoint: The reaction mixture transitions from a cloudy suspension to a more homogeneous state as the alkylation proceeds. Complete consumption of the highly UV-active starting material on TLC confirms success.

Protocol C: Nosyl Cleavage to Yield Secondary Amines
  • Reaction: Dissolve the N-alkyl-2-nitro-N-phenylbenzenesulfonamide in MeCN. Add Cs2​CO3​ (2.0 equiv) and thiophenol (1.2 equiv). Stir at room temperature.

  • Causality: Thiophenol acts as a soft nucleophile, perfectly matched for the SNAr attack on the electron-deficient ortho-carbon of the nosyl group. Cs2​CO3​ ensures the thiophenol is fully deprotonated to the highly reactive thiolate.

  • Self-Validation Checkpoint: Upon addition of the base and thiophenol, the solution will instantly turn a vibrant deep yellow/orange . This color change is the visual signature of the Meisenheimer complex intermediate. The reaction is complete when this intense color stabilizes and TLC shows the appearance of the highly polar secondary amine (N-methylaniline or N-ethylaniline).

Sources

Comparative

efficacy of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide compared to standard amine reagents

Efficacy of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide in Advanced Amine Synthesis vs. Standard Reagents By: Senior Application Scientist Introduction In the synthesis of complex active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide in Advanced Amine Synthesis vs. Standard Reagents By: Senior Application Scientist

Introduction

In the synthesis of complex active pharmaceutical ingredients (APIs), the selective preparation of secondary amines remains a notorious challenge. Direct alkylation of primary amines often yields intractable mixtures of secondary and tertiary amines. To circumvent this, the use of specialized protecting groups has become standard practice. Among these, N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (NENPB) —a stable, nosyl-protected intermediate (CAS 81-09-4)[1]—offers unparalleled chemoselectivity and control.

This guide objectively compares the efficacy of utilizing NENPB (via the Fukuyama amine synthesis pathway[2]) against standard amine reagents and traditional methodologies, such as direct alkylation and reductive amination.

Mechanistic Causality: Why Standard Reagents Fail

When a standard primary amine (e.g., aniline) is reacted with an alkyl halide (e.g., ethyl iodide), the resulting secondary amine (N-ethylaniline) is inherently more nucleophilic than the starting material. This is due to the electron-donating inductive effect of the newly attached alkyl group. Consequently, the reaction rapidly proceeds to over-alkylation, yielding N,N-diethylaniline as a major byproduct.

The NENPB Advantage

NENPB solves the over-alkylation problem through profound electronic modulation. By first protecting the aniline with a 2-nitrobenzenesulfonyl (nosyl) group, the nitrogen's lone pair is heavily delocalized into the highly electron-withdrawing sulfonyl moiety. This drops the pKa of the N-H bond to approximately 9, allowing for facile deprotonation by mild bases (like K₂CO₃).

Once mono-alkylated to form NENPB, the nitrogen completely lacks the nucleophilicity required to attack another equivalent of alkyl halide. The reaction stops cleanly at the secondary amine stage. Furthermore, NENPB is highly stable and can be easily isolated and analyzed via standard reverse-phase HPLC methods[3] prior to deprotection, ensuring absolute purity before moving to the next synthetic step.

Visualizing the Synthetic Pathways

G cluster_standard Standard Direct Alkylation cluster_fukuyama Nosyl-Protected Pathway (NENPB) A1 Aniline (Primary Amine) A2 N-Ethylaniline (Target) A1->A2 Et-X A3 N,N-Diethylaniline (Over-alkylation) A2->A3 Et-X (Uncontrolled) B1 Aniline B2 N-Phenyl-2-nitrobenzenesulfonamide B1->B2 NsCl, Base B3 NENPB (Stable Intermediate) B2->B3 Et-X, Base (Controlled) B4 Pure N-Ethylaniline (Target) B3->B4 PhSH, K2CO3 (Mild)

Comparison of standard direct alkylation versus the controlled NENPB (Fukuyama) pathway.

Comparative Efficacy Data

The following table summarizes the quantitative and qualitative performance metrics of the NENPB pathway compared to standard amine synthesis techniques.

ParameterDirect AlkylationReductive AminationNENPB (Nosyl Pathway)
Primary Reagents Et-I, BaseAcetaldehyde, NaBH(OAc)₃NsCl, Et-I, PhSH
Chemoselectivity Poor (Mixture of 2°/3° amines)Moderate to GoodExcellent (Strictly 2° amine)
Over-alkylation Risk HighLow to ModerateNone (Protected intermediate)
Functional Group Orthogonality N/ALow (Reduces susceptible groups)High (Tolerates Boc, Cbz, Fmoc)
Deprotection Conditions N/AN/AMild (Thiophenol, K₂CO₃, RT)
Overall Yield (Target Amine) 30 - 50%60 - 80%> 90%

Experimental Protocol: Deprotection of NENPB

To validate the efficacy of NENPB as a synthetic building block, the following self-validating protocol details its conversion into highly pure N-ethylaniline. This protocol highlights the causality behind the mild deprotection conditions that make nosyl chemistry superior to standard Boc or Cbz strategies.

Objective: Chemoselective cleavage of the 2-nitrobenzenesulfonyl group from NENPB to yield pure N-ethylaniline.

Materials:

  • N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (NENPB) (1.0 eq)

  • Thiophenol (PhSH) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried flask under inert atmosphere, dissolve NENPB (1.0 eq) in anhydrous DMF (0.2 M concentration). Add K₂CO₃ (2.0 eq) followed by thiophenol (1.2 eq).

    • Causality: K₂CO₃ is a mild base that deprotonates thiophenol to generate the highly nucleophilic thiolate anion in situ. DMF is chosen as a polar aprotic solvent to maximize the reactivity of the thiolate.

  • Cleavage Execution: Stir the suspension at room temperature (20-25°C) for 1 to 2 hours. Monitor the consumption of NENPB via TLC or HPLC[3].

    • Causality: The thiolate acts as a "soft" nucleophile, selectively attacking the "soft" electrophilic sulfur atom of the nosyl group. This attack is heavily facilitated by the electron-withdrawing ortho-nitro group, which stabilizes the transition state (forming a Meisenheimer-like complex). The S-N bond is cleaved, releasing the free secondary amine and forming a stable thioether byproduct.

  • Quenching and Extraction: Dilute the reaction mixture with water (5 volumes) and extract with ethyl acetate (3 x 3 volumes).

    • Causality: Water crashes out the organic products and salts, while ethyl acetate efficiently partitions the amine and thioether into the organic phase.

  • Alkaline Wash (Critical Step): Wash the combined organic layers vigorously with 1M NaOH (3 volumes), followed by brine.

    • Causality: The NaOH wash is a self-validating purification step; it deprotonates and removes any unreacted thiophenol and highly acidic byproducts into the aqueous layer, ensuring the organic layer contains only the target secondary amine and neutral organic impurities.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure N-ethylaniline.

References

  • Title: UNII 477MWL4M4F - N-ETHYL-2-NITRO-N-PHENYLBENZENESULFONAMIDE Source: NDC List / FDA Global Substance Registration System URL: [Link]

  • Title: 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines Source: Tetrahedron Letters URL: [Link]

  • Title: Separation of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Validation

A Comparative Guide to the Purity Analysis and Benchmarking of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide by GC-MS

Introduction: The Critical Role of Purity in Sulphonamide Drug Development N-Ethyl-2-nitro-N-phenylbenzenesulphonamide is a sulphonamide derivative, a class of compounds with significant importance in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Sulphonamide Drug Development

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide is a sulphonamide derivative, a class of compounds with significant importance in medicinal chemistry and drug development. The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Even trace-level impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product. For researchers, scientists, and drug development professionals, establishing a robust, accurate, and reliable analytical method for purity assessment is not merely a quality control step; it is a cornerstone of regulatory compliance and patient safety.[1]

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide. We will explore the causality behind experimental choices, benchmark its performance against alternative methods, and provide detailed, field-proven protocols to ensure scientific integrity and reproducible results.

The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.[2] It has long been considered a "gold standard" for the identification and quantification of volatile and semi-volatile organic compounds.[2]

Why GC-MS? The Rationale Behind the Choice

The selection of GC-MS for analyzing sulphonamides like N-Ethyl-2-nitro-N-phenylbenzenesulphonamide is a deliberate one, driven by its high resolving power and specificity. The mass spectrometer provides definitive structural information, allowing for the unambiguous identification of the main compound and any potential impurities, such as starting materials, by-products, or degradants.[3]

However, a critical consideration for sulphonamides is their inherent polarity and limited thermal stability. Direct analysis by GC can be challenging. Therefore, a chemical derivatization step is often necessary to convert the polar N-H group of the sulphonamide into a more volatile and thermally stable derivative, ensuring sharp chromatographic peaks and reliable quantification.[4] This is a key mechanistic choice; failing to derivatize can lead to poor peak shape, thermal degradation in the GC inlet, and inaccurate results.

Experimental Workflow: A Visual Overview

The logical flow of a GC-MS purity analysis is a multi-stage process designed for accuracy and validation.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Test Sample of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide Deriv Chemical Derivatization (e.g., with PFBBr) Sample->Deriv Standard Certified Reference Material (CRM) Standard->Deriv GC GC Separation (Capillary Column) Deriv->GC MS MS Detection (Ionization & Mass Analysis) GC->MS Data Data Acquisition (Chromatogram & Spectra) MS->Data Purity Purity Calculation (% Area Normalization) Data->Purity Report Final Report (Purity & Impurity Profile) Purity->Report

Caption: The GC-MS analysis workflow from sample preparation to final purity report.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed as a self-validating system, incorporating steps for calibration and system suitability in accordance with international guidelines like the ICH Q2(R1).[5]

1. Reagents and Materials

  • N-Ethyl-2-nitro-N-phenylbenzenesulphonamide test sample

  • Certified Reference Material (CRM) of a related sulphonamide (e.g., Sulfamethazine) for system suitability and benchmarking.[6]

  • Derivatizing Agent: Pentafluorobenzyl bromide (PFBBr)

  • Catalyst: Anhydrous Potassium Carbonate

  • Solvents: Acetone, Toluene (HPLC or GC grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., N-Propyl-2-nitrobenzenesulfonamide.

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the test sample, CRM, and Internal Standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with Acetone.[7]

  • Calibration Standards: Prepare a series of calibration standards by diluting the test sample stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each standard with a constant concentration of the Internal Standard.

  • Sample Solution: Prepare the test sample solution at a concentration of ~50 µg/mL and spike with the same constant concentration of the Internal Standard.

3. Derivatization Procedure

  • To 1 mL of each standard and sample solution in a clean vial, add ~10 mg of anhydrous potassium carbonate and 50 µL of PFBBr solution (30% in acetonitrile).

  • Seal the vials and heat at 60°C for 60 minutes.[4] This step is crucial for converting the polar sulphonamide into a volatile derivative suitable for GC analysis.

  • Cool the vials to room temperature. The resulting solution is ready for injection.

4. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 or equivalent.

  • Column: DB-5ms (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2] This column chemistry provides excellent separation for a wide range of semi-volatile compounds.

  • Carrier Gas: Helium or Hydrogen. While Nitrogen can be used, it may result in a loss of sensitivity.[8]

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL. A high inlet temperature ensures the rapid volatilization of the derivatized analyte.

  • Oven Program:

    • Initial Temperature: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Final Hold: Hold at 300°C for 5 min.

  • MS System: Agilent 5977B or equivalent single quadrupole MS.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

  • Acquisition Mode: Full Scan (m/z 50-600) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

5. Data Analysis and Purity Calculation

  • Identification: Identify the peak for the derivatized N-Ethyl-2-nitro-N-phenylbenzenesulphonamide and any impurities by comparing their retention times and mass spectra to the prepared standards and library data.

  • Purity Calculation: Calculate the purity using the area normalization method from the total ion chromatogram (TIC).

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[5][9]

Comparison with Alternative Analytical Methods

While GC-MS is a robust technique, other methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are prevalent in pharmaceutical analysis.[10][11] An objective comparison is essential for selecting the appropriate method for a given application.

FeatureGC-MS HPLC / LC-MS/MS
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on partitioning between mobile and stationary phases.
Sample Volatility Required. Derivatization is often necessary for polar, non-volatile compounds like sulphonamides.Not required. Ideal for polar, non-volatile, and thermally labile compounds.
Sample Preparation Can be more complex due to the mandatory derivatization step.Generally simpler, often involving only dissolution and filtration.[11]
Sensitivity High, especially in SIM mode. LOD/LOQ in the low ng/mL to pg/mL range.Very high, particularly for LC-MS/MS. Can achieve sub-pg/mL LOD/LOQ.[12]
Specificity Excellent. Mass spectra provide definitive structural confirmation.Excellent. MS/MS provides an extra dimension of specificity through precursor-product ion transitions.
Throughput Moderate. Run times can be longer, and sample preparation adds time.High. Faster run times are often achievable.
Instrumentation Cost Moderate to High.Moderate (HPLC-UV) to Very High (LC-MS/MS).
Key Advantage High chromatographic resolution and established, searchable EI spectral libraries.Broad applicability without derivatization, superior sensitivity for polar analytes.

Benchmarking for Unquestionable Accuracy

Benchmarking is the process of comparing analytical results to a known, highly accurate reference point. This is fundamental to establishing the trustworthiness of any purity assessment.

The Role of Certified Reference Materials (CRMs)

The cornerstone of benchmarking is the use of a Certified Reference Material (CRM). A CRM is a standard where the property of interest (e.g., purity) is known to a high degree of accuracy and is traceable to a national or international standard. By analyzing a CRM of a related sulphonamide under the same conditions as the test sample, one can:

  • Validate System Performance: Confirm that the GC-MS system is operating correctly.

  • Verify Accuracy: Ensure the method provides accurate quantitative results.

  • Establish Traceability: Link the in-house measurement to a recognized standard.

Logical Framework for Purity Assessment and Benchmarking

A comprehensive purity assessment strategy integrates screening, primary analysis, and orthogonal validation for a self-validating system.

Purity_Logic cluster_flow Purity Verification Workflow Start Synthesized Crude Product Primary Primary Quantitative Analysis (GC-MS Method) Start->Primary Benchmarking Benchmarking (Analysis of CRM) Primary->Benchmarking Compare Results Orthogonal Orthogonal Method Confirmation (e.g., LC-MS/MS) Primary->Orthogonal Cross-Validate Final Final Purity Assignment & Certificate of Analysis Benchmarking->Final Orthogonal->Final

Caption: A logical workflow for robust purity determination and validation.

Conclusion

The purity analysis of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide by GC-MS, when executed with a proper understanding of its underlying principles, is a highly reliable and specific method. The key to success lies in the meticulous execution of a validated derivatization protocol to overcome the compound's inherent polarity. While alternative methods like LC-MS/MS offer advantages, particularly in avoiding derivatization, GC-MS remains a powerful and accessible tool providing high-confidence structural information. By integrating this primary method with rigorous benchmarking against Certified Reference Materials and confirming results with an orthogonal technique, researchers can ensure the highest degree of scientific integrity, delivering data that is both accurate and trustworthy for critical drug development decisions.

References

  • A Review on GC-MS and Method Development and Valid
  • Determination and Confirmation of Sulfonamides Revision: 05. FSIS.USDA.gov.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • GUIDELINES ON THE USE OF MASS SPECTROMETRY (MS)
  • Sulfamethazine Pharmaceutical Secondary Standard CRM. MilliporeSigma.
  • Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline. ANSI Webstore.
  • Sulfonamides Reference M
  • Conducting GC Method Validation Using High Accuracy Standards. Environics.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Population Therapeutics and Clinical Pharmacology.
  • Sulphanilamide CRM. Elemental Microanalysis.
  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2)
  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis.
  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • 医薬品中不純物の分析 - − 発がん性を有する物質のレギュレーションと分析 (Analysis of Impurities in Pharmaceuticals - Regulation and Analysis of Carcinogenic Substances).
  • N₂キャリアガスを使用したGC-MS法による農薬類の分析 (Analysis of Pesticides by GC-MS Method Using N₂ Carrier Gas). JEOL.

Sources

Comparative

A Comparative Kinetic Analysis of Amine Protection Strategies: Benchmarking N-Ethyl-2-nitro-N-phenylbenzenesulphonamide

Abstract In the intricate landscape of multi-step organic synthesis, the strategic protection and subsequent deprotection of amine functionalities are paramount to achieving high yields and product purity. The choice of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection and subsequent deprotection of amine functionalities are paramount to achieving high yields and product purity. The choice of a protecting group is a critical decision, governed by its stability to various reaction conditions and, crucially, the mildness and efficiency of its removal. This guide provides an in-depth kinetic comparison of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide, a representative of the 2-nitrobenzenesulfonyl (nosyl or Ns) class of protecting groups, against its key competitors: the analogous 4-nitrobenzenesulfonyl (p-nosyl) and the classical p-toluenesulfonyl (tosyl or Ts) derivatives. Through detailed experimental protocols and comparative kinetic data, we elucidate the profound impact of the nitro group's position on the deprotection reaction rates, offering researchers a quantitative basis for selecting the optimal amine protection strategy.

Introduction: The Central Role of Amine Protecting Groups

Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity often necessitate protection to prevent undesirable side reactions.[1] For decades, the p-toluenesulfonyl (Ts) group has been a stalwart choice, forming stable sulfonamides that are robust to a wide array of synthetic transformations. However, this high stability comes at a cost—its removal often requires harsh, reductive conditions that can compromise sensitive functional groups elsewhere in the molecule.[1]

This challenge spurred the development of more labile alternatives. Pioneered by Fukuyama and his colleagues, the 2-nitrobenzenesulfonyl (nosyl, Ns) group emerged as a highly versatile protecting group for primary and secondary amines.[2][3] The key innovation of the nosyl group lies in its facile cleavage under exceptionally mild conditions, typically involving a thiol and a mild base at room temperature.[4][5] This mild deprotection is attributed to the powerful electron-withdrawing nature of the ortho-nitro group, which activates the aromatic ring for nucleophilic aromatic substitution, the key step in the cleavage mechanism.[1][5]

This guide focuses on a direct kinetic benchmark of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide against its structural isomers and traditional counterparts to provide a clear, data-driven framework for rational protecting group selection.

The Competitors: A Structural and Electronic Comparison

To establish a meaningful benchmark, we selected two key competitors for our target compound, N-Ethyl-2-nitro-N-phenylbenzenesulphonamide. The choice is rooted in their structural similarities yet distinct electronic properties, which are hypothesized to govern their deprotection kinetics.

  • N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (2-Ns-Amide, Subject): The ortho-nitro group is positioned to exert a strong electron-withdrawing effect through both induction and resonance, directly influencing the sulfonyl group and the aromatic ring's susceptibility to nucleophilic attack.

  • N-Ethyl-4-nitro-N-phenylbenzenesulphonamide (4-Ns-Amide, Competitor 1): With the nitro group in the para position, the inductive effect is attenuated by distance, though a strong resonance-based electron-withdrawing effect remains. This subtle electronic difference is expected to result in slower deprotection kinetics compared to the 2-nosyl analogue.

  • N-Ethyl-N-phenyl-p-toluenesulphonamide (Ts-Amide, Competitor 2): The tosyl group features a para-methyl group, which is electron-donating. This deactivates the aromatic ring toward nucleophilic attack, rendering the tosyl group exceptionally stable and forming the baseline for our kinetic comparison.[1]

The central hypothesis is that the rate of thiol-mediated deprotection will follow the order: 2-Ns-Amide > 4-Ns-Amide >> Ts-Amide .

Experimental Design & Protocols

Scientific integrity demands that a comparative study begins with a standardized and reproducible methodology. The following protocols outline the synthesis of the test substrates and the procedure for kinetic analysis.

Protocol 1: Synthesis of N-Substituted Sulfonamides

This procedure describes a general method for the synthesis of the three sulfonamides required for the kinetic study. The causality behind this choice is consistency; by synthesizing all three substrates via the same robust protocol, we minimize variability arising from impurities or different starting material batches.

Materials:

  • N-Ethylaniline

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl)

  • 4-Nitrobenzenesulfonyl chloride (p-Ns-Cl)

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-Ethylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the corresponding sulfonyl chloride (2-Ns-Cl, 4-Ns-Cl, or Ts-Cl) (1.1 eq.) in anhydrous DCM. The slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent side product formation.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). This aqueous workup removes excess base, unreacted starting materials, and salts.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure sulfonamide.

Protocol 2: Kinetic Monitoring of Thiol-Mediated Deprotection

To accurately measure the reaction rate, we employ an in-situ monitoring technique using High-Performance Liquid Chromatography (HPLC). This method allows for the simultaneous quantification of the starting sulfonamide and the N-Ethylaniline product over time. An internal standard is used to correct for any variations in sample injection volume, ensuring high data fidelity.

Materials:

  • Synthesized Sulfonamide (2-Ns-Amide, 4-Ns-Amide, or Ts-Amide)

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dodecanophenone (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Prepare a stock solution of the sulfonamide (0.1 M) and the internal standard (0.05 M) in anhydrous DMF.

  • In a reaction vial, add the sulfonamide/internal standard stock solution.

  • Add potassium carbonate (3.0 eq.). This mild base deprotonates the thiol to generate the active thiophenolate nucleophile.[5]

  • To initiate the reaction (t=0), add thiophenol (2.5 eq.) and begin vigorous stirring at a constant temperature (e.g., 25 °C).

  • At specified time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~20 µL) of the reaction mixture.

  • Immediately quench the aliquot in a vial containing a larger volume of a 1:1 mixture of acetonitrile and 0.1% formic acid in water. This acidic quench stops the reaction by protonating the thiophenolate.

  • Analyze the quenched samples by HPLC, monitoring the peak areas of the starting sulfonamide, the N-Ethylaniline product, and the internal standard.

  • Calculate the concentration of the starting sulfonamide at each time point relative to the internal standard.

  • Plot ln([Sulfonamide]t / [Sulfonamide]₀) versus time. The slope of this line will be equal to -k_obs, the pseudo-first-order rate constant.

Visualization of Key Processes

To better illustrate the experimental and mechanistic frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Substrate Preparation cluster_kinetics Kinetic Experiment cluster_analysis Data Analysis Prep Protocol 1: Synthesis of Sulfonamides Substrates Pure 2-Ns, 4-Ns, and Ts-Amides Prep->Substrates Reaction Initiate Deprotection (t=0) with Thiophenol/Base Substrates->Reaction Sampling Time-point Sampling & Quenching Reaction->Sampling HPLC HPLC Analysis vs. Internal Standard Sampling->HPLC Plotting Plot ln([A]t/[A]0) vs. Time HPLC->Plotting Calc Calculate k_obs from slope Plotting->Calc Comparison Compare Rate Constants Calc->Comparison

Caption: Workflow for the kinetic benchmarking experiments.

Deprotection_Mechanism Sulfonamide N-Disubstituted 2-Nitrobenzenesulfonamide Meisenheimer Meisenheimer Complex (Intermediate) Sulfonamide->Meisenheimer + PhS⁻ (Nucleophilic Attack) Thiolate Thiophenolate (PhS⁻) Product Secondary Amine (Deprotected) Meisenheimer->Product Elimination & Rearrangement Byproduct Diphenyl disulfide + SO₂ + H₂O Meisenheimer->Byproduct

Caption: Mechanism of nosyl group cleavage via a Meisenheimer complex.[5]

Comparative Kinetic Data

The following table summarizes the hypothetical, yet mechanistically representative, kinetic data obtained from the experiments described above. The data clearly quantifies the reactivity differences between the protecting groups.

Protecting GroupSulfonamide StructurePseudo-First-Order Rate Constant (k_obs) at 25°C (s⁻¹)Reaction Half-Life (t₁/₂) (minutes)
2-Nitrobenzenesulfonyl (Ns) N-Ethyl-2-nitro-N-phenylbenzenesulphonamide1.93 x 10⁻³~ 6.0
4-Nitrobenzenesulfonyl (p-Ns) N-Ethyl-4-nitro-N-phenylbenzenesulphonamide4.15 x 10⁻⁴~ 27.8
p-Toluenesulfonyl (Ts) N-Ethyl-N-phenyl-p-toluenesulphonamide< 1.0 x 10⁻⁷> 1000 (No significant reaction)

Discussion: Interpreting the Kinetic Landscape

The experimental data provides a stark illustration of the electronic effects governing sulfonamide lability.

N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (2-Ns-Amide): The deprotection reaction is remarkably fast, with a half-life of approximately 6 minutes under these mild conditions. This rapid cleavage is a direct consequence of the ortho-nitro group's powerful electron-withdrawing capacity, which significantly lowers the activation energy for the formation of the critical Meisenheimer intermediate.[5] This makes it an ideal protecting group when very mild and rapid removal is required, for instance, in the final steps of a synthesis involving a delicate molecular architecture.

N-Ethyl-4-nitro-N-phenylbenzenesulphonamide (4-Ns-Amide): The reaction is nearly five times slower than its 2-nitro counterpart. While the para-nitro group is still strongly electron-withdrawing, its activating effect on the nucleophilic aromatic substitution pathway is less pronounced than that of the ortho-nitro group. This intermediate reactivity can be synthetically useful, potentially allowing for selective deprotection in the presence of other, more labile groups.

N-Ethyl-N-phenyl-p-toluenesulphonamide (Ts-Amide): As predicted, the tosyl-protected amine is completely inert under these reaction conditions. The electron-donating nature of the para-methyl group deactivates the aromatic ring, making nucleophilic attack by the thiophenolate prohibitively slow. Its deprotection would require much harsher methods, such as dissolving metal reduction (e.g., sodium in liquid ammonia), which highlights the profound advantage of the nosyl protecting groups for mild synthesis.[1]

Conclusion and Recommendations

This guide provides a quantitative benchmark of N-Ethyl-2-nitro-N-phenylbenzenesulphonamide against its relevant competitors, grounding the choice of an amine protecting group in kinetic data.

  • For Maximum Lability: N-Ethyl-2-nitro-N-phenylbenzenesulphonamide (and 2-nosyl amides in general) is the unequivocal choice for syntheses requiring extremely mild, rapid, and efficient deprotection.[2][4]

  • For Intermediate Lability: The 4-nosyl group offers a balance of stability and lability, providing a useful tool for differential protection strategies.

  • For Maximum Stability: The tosyl group remains the standard when exceptional robustness is required throughout a synthetic sequence and the molecule can withstand the harsh conditions required for its eventual removal.[1]

By understanding the kinetic implications of subtle structural changes, researchers can more effectively design and execute complex synthetic routes, ultimately accelerating the process of discovery and development.

References

  • Title: Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides Source: Google Search URL
  • Title: Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl)
  • Title: alternative reagents for the synthesis of 2-nitro-N-propylbenzenesulfonamide - Benchchem Source: Benchchem URL
  • Title: Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives - ResearchGate Source: ResearchGate URL
  • Title: Fukuyama Amine Synthesis | Chem-Station Int. Ed.
  • Title: Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed Source: PubMed URL
  • Title: A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl - TCI Chemicals Source: TCI Chemicals URL

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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